AZD-5991
Description
Properties
IUPAC Name |
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCEQAXHPIRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098260 | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143061-82-7, 2143010-83-5 | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-5991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5991 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AZD-5991: A Deep Dive into its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD-5991, a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By directly targeting MCL-1, this compound triggers the intrinsic apoptotic pathway, offering a promising therapeutic strategy for various hematological malignancies and solid tumors. This document details the molecular interactions, cellular consequences, and key experimental evidence that underpin its function.
Core Mechanism: Selective Inhibition of MCL-1 to Unleash Apoptosis
This compound is a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA). These proteins are the natural antagonists of anti-apoptotic BCL-2 family members like MCL-1. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins and preventing the activation of the downstream effectors of apoptosis, BAX and BAK. This leads to uncontrolled cell survival and resistance to conventional therapies.[1][2]
This compound's primary mechanism of action is to bind with high affinity and selectivity to the BH3-binding groove of MCL-1.[2] This competitive binding displaces pro-apoptotic proteins, particularly BAK, that are sequestered by MCL-1. The release of BAK allows it to oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.[2][3]
Quantitative Data Presentation
The preclinical data for this compound demonstrates its high potency and selectivity for MCL-1. The following tables summarize the key quantitative findings from various studies.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Assay Type | Target | IC50 | Ki | Kd | Selectivity vs. MCL-1 |
| FRET | Human MCL-1 | 0.7 nM | 200 pM | - | - |
| FRET | Human BCL-2 | 20 µM | 6.8 µM | - | >28,000-fold |
| FRET | Human BCL-xL | 36 µM | 18 µM | - | >50,000-fold |
| FRET | Human BCL-w | 49 µM | 25 µM | - | >70,000-fold |
| FRET | Human Bfl-1 | 24 µM | 12 µM | - | >34,000-fold |
| SPR | Human MCL-1 | - | - | 0.17 nM | - |
FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance. Data compiled from multiple sources.[4]
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (Caspase Activity, 6h) | GI50 |
| MOLP-8 | Multiple Myeloma | 33 nM | < 100 nM |
| MV4;11 | Acute Myeloid Leukemia | 24 nM | < 100 nM |
| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM | - |
EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition concentration. Data compiled from multiple sources.[4]
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dose (mg/kg, single i.v.) | Tumor Growth Inhibition (TGI) | Tumor Regression (TR) |
| MM.1S | Multiple Myeloma | 10 | 52% (Day 10) | - |
| MM.1S | Multiple Myeloma | 30 | 93% (Day 10) | - |
| MM.1S | Multiple Myeloma | 60 | - | 99% (Day 10) |
| MM.1S | Multiple Myeloma | 100 | - | 100% (Day 10) |
i.v.: intravenous. Data compiled from multiple sources.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
1. Förster Resonance Energy Transfer (FRET) Assay for MCL-1 Binding Affinity
-
Objective: To determine the in vitro binding affinity and selectivity of this compound for MCL-1 and other BCL-2 family proteins.
-
Principle: This assay measures the proximity of two fluorescently labeled molecules. A fluorescently tagged BH3 peptide (e.g., from BAK) serves as the ligand for MCL-1. When the peptide is bound to a fluorescently tagged MCL-1, FRET occurs. This compound competes with the BH3 peptide for binding to MCL-1, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant, purified human MCL-1 protein is labeled with a donor fluorophore (e.g., Terbium).
-
A synthetic BH3 peptide derived from a pro-apoptotic protein (e.g., BAK) is labeled with an acceptor fluorophore (e.g., Fluorescein).
-
In a 384-well plate, the labeled MCL-1 protein and BH3 peptide are incubated together in the presence of varying concentrations of this compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The FRET signal is measured using a plate reader that can detect the emission of the acceptor fluorophore upon excitation of the donor fluorophore.
-
The IC50 value is calculated by plotting the percentage of inhibition of the FRET signal against the concentration of this compound.
-
Selectivity is determined by performing the same assay with other BCL-2 family proteins (BCL-2, BCL-xL, etc.).
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to MCL-1.
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. When a ligand (MCL-1) is immobilized on the chip, the binding of an analyte (this compound) causes a change in mass, which alters the refractive index and is detected as a response.
-
Methodology:
-
Recombinant human MCL-1 protein is immobilized on a sensor chip.
-
A solution containing this compound at various concentrations is flowed over the chip surface, allowing for association.
-
The change in the SPR signal is monitored in real-time to determine the association rate.
-
A buffer solution without this compound is then flowed over the chip to measure the dissociation of the compound from the protein.
-
The sensorgram (a plot of response units versus time) is analyzed to calculate the on-rate (ka) and off-rate (kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
3. Co-Immunoprecipitation (Co-IP) to Demonstrate Target Engagement in Cells
-
Objective: To confirm that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BAK, BIM) in a cellular context.
-
Principle: Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate. An antibody specific to the target protein (MCL-1) is used to pull it down, and the co-precipitated proteins are then identified by Western blotting.
-
Methodology:
-
Cancer cells (e.g., multiple myeloma or AML cell lines) are treated with either DMSO (vehicle control) or this compound for a specified time.
-
The cells are lysed to release the proteins.
-
The cell lysate is incubated with an antibody specific for MCL-1, which is coupled to magnetic or agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with antibodies against MCL-1 and its known binding partners (e.g., BAK, BIM) to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated BAK or BIM in the this compound-treated samples compared to the control indicates that the drug has disrupted the interaction.
-
4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic or necrotic cells.
-
Methodology:
-
Cancer cells are seeded and treated with varying concentrations of this compound for a defined period.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
The flow cytometer detects the fluorescence of each cell, allowing for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
The percentage of cells in each quadrant is quantified to determine the dose-dependent induction of apoptosis by this compound.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in cancer cells dependent on MCL-1 for survival. Its mechanism of action is well-defined, involving the direct binding to MCL-1, release of pro-apoptotic proteins, and subsequent activation of the intrinsic apoptotic pathway. The robust preclinical data, supported by a range of biochemical and cellular assays, underscores the therapeutic potential of targeting MCL-1 with this compound in various oncological indications. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in patients.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
The Discovery and Development of AZD-5991: A Selective Mcl-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD-5991 is a potent and highly selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3][4][5] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[4][5][6] Overexpression of Mcl-1 is a common feature in various cancers, particularly hematologic malignancies, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[4][5][6][7] This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing insights into its mechanism of action, synthetic complexity, and the challenges that ultimately led to the termination of its clinical development.
Introduction: Targeting the Mcl-1 Axis in Cancer
The intrinsic or mitochondrial pathway of apoptosis is a tightly regulated process governed by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK. In many cancers, the overexpression of anti-apoptotic proteins, particularly Mcl-1, is a key survival mechanism.[6] This makes Mcl-1 a compelling therapeutic target for cancer therapy. This compound was rationally designed as a BH3 mimetic to specifically inhibit Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells.[3][4][5][8]
Discovery and Medicinal Chemistry
The development of selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptable nature of the BH3-binding groove. This compound emerged from a rational drug design approach, resulting in a complex macrocyclic structure.[3][4][5][7] The synthesis of this compound is a multi-step process, considered one of the more complex synthetic routes for a small molecule active pharmaceutical ingredient (API) in AstraZeneca's portfolio.[7][9] The intricate structure, which includes four heterocycles and an atropisomeric core, posed considerable synthetic challenges, necessitating a complete redesign of the synthetic strategy for process development.[7]
Mechanism of Action and Signaling Pathway
This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 with high affinity and selectivity.[1][2][3][4][5] This binding displaces pro-apoptotic proteins, such as Bim, from Mcl-1. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[4][5][10]
Preclinical Pharmacology
Binding Affinity and Selectivity
This compound demonstrates sub-nanomolar binding affinity for human Mcl-1 and exceptional selectivity over other Bcl-2 family members.[1][2][8] This high selectivity is crucial for minimizing off-target effects.
| Target Protein | Binding Affinity (Ki) | IC50 (FRET) | Selectivity vs. Mcl-1 |
| Mcl-1 (human) | 0.13 - 0.20 nM [2][11] | <1 nM [1] | - |
| Bcl-2 | 6.8 µM[11] | 20 µM[11] | >5,000-fold[8][12] |
| Bcl-xL | 18 µM[11] | 36 µM[11] | >8,000-fold[8][12] |
| Bcl-w | 25 µM[11] | 49 µM[11] | >10,000-fold[1] |
| Bfl-1 | 12 µM[11] | 24 µM[11] | >10,000-fold[1] |
Table 1: Binding Affinity and Selectivity of this compound for Bcl-2 Family Proteins.
The binding affinity of this compound varies across species, with a 25-fold lower affinity for mouse Mcl-1 and a 4-fold lower affinity for rat Mcl-1 compared to human Mcl-1.[1][2]
Cellular Activity
This compound induces rapid apoptosis in various cancer cell lines, particularly those of hematological origin, such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]
| Cell Line | Cancer Type | EC50 (Caspase Activity, 6h) |
| MOLP-8 | Multiple Myeloma | 33 nM[1] |
| MV4-11 | Acute Myeloid Leukemia | 24 nM[1] |
| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM[11] |
| NCI-H929 | Multiple Myeloma | 36 nM[11] |
Table 2: In Vitro Cellular Activity of this compound in Selected Cancer Cell Lines.
In ex vivo studies using primary cells from MM patients, this compound demonstrated potent activity, with an Annexin V EC50 of less than 100 nM in 71% of the samples tested.[1]
In Vivo Efficacy
In preclinical xenograft models of MM and AML, a single intravenous dose of this compound led to dose-dependent tumor regressions.[1][2] For instance, in an MV4-11 AML xenograft model, a single 100 mg/kg dose resulted in complete tumor regression in all treated mice.[13] Furthermore, this compound demonstrated synergistic anti-tumor activity when combined with other anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib (a proteasome inhibitor).[1][8]
Experimental Methodologies
Biochemical Assays
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This assay was utilized to determine the inhibitory potency (IC50) of this compound against Mcl-1 and other Bcl-2 family proteins. The principle involves a fluorescently labeled BH3 peptide that binds to the target protein, bringing a donor and acceptor fluorophore into proximity, resulting in a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.[1]
-
Surface Plasmon Resonance (SPR): SPR was employed to measure the binding kinetics and affinity (Kd) of this compound to immobilized Mcl-1 protein. This technique monitors the change in the refractive index at the surface of a sensor chip as the compound binds to and dissociates from the target protein.
Cellular Assays
-
Caspase Activity Assay: To assess the induction of apoptosis, cells were treated with this compound, and caspase-3/7 activity was measured using a luminogenic substrate. An increase in luminescence indicates caspase activation and apoptotic cell death.[1]
-
Annexin V Staining: This flow cytometry-based assay was used to detect early apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during apoptosis.
-
Cell Viability (MTT) Assay: The MTT assay was used to measure the anti-proliferative activity of this compound. This colorimetric assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Total synthesis of AZD5991 from a process chemistry perspective - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of AZD-5991: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key survival factor for many hematologic cancers, and its overexpression is associated with tumorigenesis and resistance to anti-cancer therapies.[2][3] this compound is a BH3 mimetic that binds directly to Mcl-1 with high affinity, disrupting the Mcl-1:Bak protein complex and thereby initiating the intrinsic apoptotic cascade.[2][4] This document provides a comprehensive overview of the preclinical in vivo efficacy of this compound in various animal models of hematological malignancies, including detailed experimental protocols and quantitative data summaries.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins such as Bak. This liberation of Bak allows it to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptotic cell death.
Figure 1: this compound Signaling Pathway.
In Vivo Efficacy in Animal Models
This compound has demonstrated significant anti-tumor activity in various xenograft models of multiple myeloma (MM) and acute myeloid leukemia (AML).
Monotherapy Studies
In the MOLP-8 human multiple myeloma subcutaneous xenograft mouse model, a single intravenous (i.v.) dose of this compound led to dose-dependent tumor regressions.
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| MOLP-8 (subcutaneous xenograft) | This compound (10, 30, 100 mg/kg, i.v.) | Single dose | Dose-dependent tumor regression. Complete tumor regression observed at 100 mg/kg. | [5] |
This compound has shown potent monotherapy efficacy in AML xenograft models. In the MV4-11 AML subcutaneous xenograft mouse model, a single i.v. dose resulted in significant tumor growth inhibition and regression.
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| MV4-11 (subcutaneous xenograft) | This compound (10, 30, 100 mg/kg, i.v.) | Single dose | Dose-dependent tumor regression. 93% tumor regression at 30 mg/kg and 100% at 100 mg/kg. | [4] |
Combination Therapy Studies
The anti-tumor activity of this compound is enhanced when used in combination with other anti-cancer agents.
In the NCI-H929 human multiple myeloma subcutaneous xenograft model, the combination of this compound and the proteasome inhibitor bortezomib resulted in enhanced anti-tumor efficacy compared to either agent alone.[6]
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| NCI-H929 (subcutaneous xenograft) | This compound (30 mg/kg, i.v.) + Bortezomib (1 mg/kg, i.v.) | This compound: Weekly; Bortezomib: Twice weekly | Enhanced tumor growth inhibition compared to monotherapy. | [4] |
The combination of this compound and the BCL-2 inhibitor venetoclax has demonstrated synergistic activity in AML models, including those resistant to venetoclax monotherapy.
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| OCI-AML3 (subcutaneous xenograft) | This compound (60 mg/kg, i.v.) + Venetoclax (100 mg/kg, p.o.) | This compound: Weekly; Venetoclax: Daily | Complete tumor regressions in 8 out of 8 mice in the combination arm, while monotherapies showed minimal activity. | [4] |
Experimental Protocols
Animal Models and Xenograft Establishment
A general workflow for establishing and evaluating subcutaneous xenograft models is depicted below.
Figure 2: General Experimental Workflow for Xenograft Studies.
-
Cell Line: MOLP-8 human multiple myeloma cells.
-
Animal Strain: Female severe combined immunodeficient (SCID) mice.
-
Implantation: 1 x 107 MOLP-8 cells in 100 µL of RPMI-1640 medium were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment was initiated when tumors reached a mean volume of approximately 200 mm3.
-
Dosing: A single intravenous (i.v.) dose of this compound was administered at 10, 30, or 100 mg/kg.
-
Endpoint: Tumor volumes were measured twice weekly with calipers.
-
Cell Line: NCI-H929 human multiple myeloma cells.
-
Animal Strain: Severe combined immunodeficient (SCID) mice.
-
Implantation: 1 x 107 NCI-H929 cells were subcutaneously inoculated into the flank of each mouse.[7]
-
Treatment Initiation: Treatment began 10 days after cell inoculation.
-
Dosing:
-
This compound: 30 mg/kg administered intravenously (i.v.) once weekly.
-
Bortezomib: 1 mg/kg administered i.v. twice weekly.
-
-
Endpoint: Tumor volumes were measured regularly.
-
Cell Line: MV4-11 human AML cells.
-
Animal Strain: Athymic nude rats or NOD/SCID/IL-2Rγnull (NSG) mice.[5]
-
Implantation: 5 x 106 MV4-11 cells were subcutaneously injected.
-
Treatment Initiation: Treatment was initiated when tumors were established.
-
Dosing (Monotherapy): A single i.v. dose of this compound at 10, 30, or 100 mg/kg.
-
Endpoint: Tumor volumes were measured, and pharmacodynamic analysis was performed.
-
Cell Line: OCI-AML3 human AML cells.
-
Animal Strain: Athymic nude mice.
-
Implantation: OCI-AML3 cells were injected subcutaneously into the hind flank.
-
Treatment Initiation: Treatment commenced when tumors reached approximately 200 mm3.
-
Dosing:
-
This compound: 60 mg/kg administered i.v. once weekly.
-
Venetoclax: 100 mg/kg administered orally (p.o.) daily.
-
-
Endpoint: Tumor volumes were measured twice weekly.
Pharmacodynamic Analysis
This assay quantifies the level of cleaved caspase-3, a key marker of apoptosis, in tumor lysates.
-
Tumor Lysate Preparation: Tumor samples were homogenized in lysis buffer containing protease and phosphatase inhibitors. The lysate was then clarified by centrifugation.
-
Assay Procedure:
-
Whole cell lysates were added to MSD MULTI-SPOT® plates pre-coated with anti-cleaved Caspase-3 and anti-total Caspase-3 antibodies.
-
After incubation and washing, a SULFO-TAG™ conjugated anti-Caspase-3 detection antibody was added.
-
The plate was read on an MSD sector imager after the addition of read buffer.
-
-
Data Analysis: The signal from cleaved caspase-3 was normalized to the total caspase-3 signal to determine the extent of apoptosis induction.
This method was used to assess apoptosis in primary cells from bone marrow aspirates of MM patients treated ex vivo with this compound.
-
Cell Preparation: Mononuclear cells were isolated from bone marrow aspirates by Ficoll-Paque density gradient centrifugation.
-
Staining:
-
Cells were washed and resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. Annexin V positive, PI negative cells were identified as early apoptotic cells.
Conclusion
The preclinical data strongly support the potent in vivo anti-tumor efficacy of this compound, both as a monotherapy and in combination with standard-of-care agents, in animal models of multiple myeloma and acute myeloid leukemia. The ability of this compound to induce robust and often complete tumor regressions underscores its potential as a therapeutic agent for Mcl-1-dependent hematological malignancies. The detailed experimental protocols provided herein offer a guide for the design and execution of further preclinical studies to explore the full potential of this Mcl-1 inhibitor.
References
- 1. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
AZD-5991: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document details the molecular pathway through which this compound induces apoptosis, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for relevant assays, and provides visualizations of the signaling cascade and experimental workflows.
Core Mechanism of Action: The Intrinsic Apoptosis Pathway
This compound is a rationally designed macrocyclic molecule that functions as a BH3 mimetic.[1] It selectively binds with high affinity to the BH3-binding groove of Mcl-1, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family.[2][3] The overexpression of Mcl-1 is a common survival mechanism in various cancers, particularly hematological malignancies, and is associated with resistance to conventional therapies.[2][3]
By occupying the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins, such as Bak (Bcl-2 homologous antagonist/killer).[1][4] This liberation of Bak is a critical initiating event in the intrinsic apoptosis pathway.[1][4] Once freed from Mcl-1, Bak can oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[4] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of programmed cell death.[4] Preclinical studies have demonstrated that the cytotoxic activity of this compound is tightly correlated with the induction of the mitochondrial apoptotic pathway, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human Mcl-1 | 0.13 nM | Cell-free assay | [4] |
| Human Mcl-1 | <1 nM | FRET | [6] | |
| IC50 | Human Mcl-1 | 0.72 nM | FRET | [7] |
| Bcl-2 | 20 µM | FRET | [7] | |
| Bcl-xL | 36 µM | FRET | [7] | |
| Bcl-w | 49 µM | FRET | [7] | |
| Bfl-1 | 24 µM | FRET | [7] | |
| Cellular Potency (EC50) | MOLP-8 (AML) | 33 nM (6h caspase) | Caspase Activity | [6] |
| MV4;11 (AML) | 24 nM (6h caspase) | Caspase Activity | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment | Outcome | Reference |
| Multiple Myeloma (MM) | Single IV dose | Tumor regression | [6] |
| Acute Myeloid Leukemia (AML) | Single IV dose | Tumor regression | [6] |
| MM and AML | Monotherapy | Induction of cleaved caspase-3 as early as 30 min post-injection | [6] |
| AML, MM, and NHL | In combination with venetoclax | Enhanced antitumor activity | [6] |
| MM | In combination with bortezomib | Enhanced antitumor activity | [6] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the preclinical evaluation of this compound.
Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.
-
Principle: A fluorescently labeled BH3 peptide (e.g., from Bim) is incubated with a fluorescently labeled Bcl-2 family protein (e.g., Mcl-1). When in close proximity, FRET occurs. This compound competes with the BH3 peptide for binding to Mcl-1, disrupting FRET in a concentration-dependent manner.
-
Protocol:
-
Recombinant human Mcl-1 protein is labeled with a donor fluorophore (e.g., terbium chelate).
-
A synthetic Bim BH3 peptide is labeled with an acceptor fluorophore (e.g., fluorescein).
-
In a 384-well plate, incubate a fixed concentration of labeled Mcl-1 and Bim BH3 peptide with serial dilutions of this compound in assay buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and acceptor fluorophores using a suitable plate reader.
-
The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of activated caspase-3 and -7 in cells, a hallmark of apoptosis.
-
Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer optimized for caspase activity. Upon cleavage by activated caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.
-
Protocol:
-
Seed cancer cells (e.g., MOLP-8, MV4;11) in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or vehicle control (DMSO) for the desired time period (e.g., 6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control and determine the EC50 value.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data analysis is performed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting for Cleaved Caspase-3 and PARP
This technique is used to detect the cleavage of key apoptotic proteins.
-
Principle: Whole-cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the cleaved (active) forms of caspase-3 and PARP.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the pro-apoptotic activity of this compound in a cancer cell line.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AZD-5991 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) protein family.[1][2][3] Overexpression of Mcl-1 is a common survival mechanism in various cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), making it a critical therapeutic target.[4][5] this compound acts as a BH3 mimetic, binding directly to Mcl-1 with sub-nanomolar affinity, thereby preventing its interaction with pro-apoptotic proteins like Bak and Bim.[2][6] This disruption triggers the intrinsic apoptotic pathway, leading to rapid cancer cell death.[2][7] These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols and data presentation.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound across various cancer cell lines. The data highlights the preferential activity of this compound in hematological cancer cell lines.
| Cell Line | Cancer Type | Assay | Potency Metric | Value (nM) | Reference |
| MOLP-8 | Multiple Myeloma | Caspase Activation (6h) | EC50 | 33 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Caspase Activation (6h) | EC50 | 24 | [1] |
| Various AML Cell Lines | Acute Myeloid Leukemia | Apoptosis | Caspase EC50 | <100 (in 6/22 lines) | [1] |
| Various MM Cell Lines | Multiple Myeloma | Apoptosis | Caspase EC50 | <100 (in 7/19 lines) | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not Specified | EC50 | 190 | [7] |
| FRET Assay | Cell-free | Biochemical | IC50 | 0.7 | [7] |
| Surface Plasmon Resonance | Cell-free | Biochemical | Kd | 0.17 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Hematologic cancer cell lines (e.g., MOLP-8, MV4-11) or other lines of interest.
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).[2]
-
Assay Kits: Commercially available apoptosis detection kits (e.g., Annexin V-FITC Apoptosis Detection Kit, Caspase-Glo® 3/7 Assay).
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, cell lysis buffer, protein assay reagents.
-
Equipment: Cell culture incubator, multi-well plates, centrifuge, flow cytometer or luminometer, microscope.
Protocol 1: Cell Viability and Apoptosis Assay
This protocol outlines the steps for treating a selected cancer cell line with this compound and assessing the induction of apoptosis.
1. Cell Seeding: a. Culture the selected cancer cell lines in their recommended growth medium. b. Harvest cells during the logarithmic growth phase. c. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
2. Preparation of this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C. b. On the day of the experiment, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). c. Include a DMSO-only control to account for any solvent effects.[2]
3. Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or the DMSO control to the respective wells. c. Incubate the cells for a predetermined period, typically between 6 to 24 hours, depending on the cell line and experimental goals.[1][5]
4. Apoptosis Assessment (Example: Annexin V Staining): a. Following incubation, collect both adherent and suspension cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Binding Buffer provided with the Annexin V kit. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. e. Incubate the cells in the dark for 15 minutes at room temperature. f. Analyze the stained cells by flow cytometry within one hour.
5. Data Analysis: a. Quantify the percentage of apoptotic cells (Annexin V positive) from the flow cytometry data. b. Plot the percentage of apoptotic cells against the log of the this compound concentration. c. Calculate the EC50 value using a non-linear regression curve fit.
Protocol 2: Co-Immunoprecipitation to Assess Mcl-1 Binding
This protocol is designed to confirm the mechanism of action of this compound by assessing its ability to disrupt the interaction between Mcl-1 and its binding partners.
1. Cell Treatment and Lysis: a. Seed cells in larger culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency. b. Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 100 nM) or a DMSO control for a short duration (e.g., 30 minutes to 6 hours).[2] c. Harvest the cells and wash with cold PBS. d. Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) containing protease inhibitors.[8] e. Determine the protein concentration of the lysates.
2. Immunoprecipitation: a. Pre-clear the cell lysates by incubating with Protein A/G magnetic beads.[2] b. Incubate a portion of the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.[2] c. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[2] d. Wash the beads multiple times with lysis buffer to remove non-specific binding.[2]
3. Western Blot Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against Mcl-1, Bak, and Bim. d. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. e. A decrease in the amount of Bak and Bim co-immunoprecipitated with Mcl-1 in the this compound treated samples compared to the control indicates successful target engagement.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.[2]
-
Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary significantly. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.[1]
-
Combination Therapies: this compound has shown synergistic effects when combined with other anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib.[1][9] When designing combination studies, it is important to carefully titrate the concentrations of both drugs.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validate User [ashpublications.org]
- 6. scitechnol.com [scitechnol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZD-5991 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of Mcl-1 is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor survival and resistance to therapy.[1] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins like Bak. This disruption triggers the mitochondrial apoptosis pathway, leading to rapid cancer cell death.[1]
These application notes provide a comprehensive overview of the preclinical in vivo application of this compound in mouse xenograft models of MM and AML, summarizing key dosage and efficacy data. Detailed protocols for establishing these models and administering the compound are also provided to aid researchers in designing and executing their own studies.
Mechanism of Action of this compound
This compound selectively binds to Mcl-1, liberating Bak. The freed Bak can then oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Presentation
The following tables summarize the dosage and efficacy of this compound as a monotherapy and in combination with bortezomib in various mouse xenograft models.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Efficacy | Reference |
| MOLP-8 | Multiple Myeloma | SCID | 10 | Single i.v. dose | 52% Tumor Growth Inhibition (TGI) | [2] |
| MOLP-8 | Multiple Myeloma | SCID | 30 | Single i.v. dose | 93% Tumor Growth Inhibition (TGI) | [2] |
| MOLP-8 | Multiple Myeloma | SCID | 60 | Single i.v. dose | 99% Tumor Regression (TR) in 6/7 mice | [3] |
| MOLP-8 | Multiple Myeloma | SCID | 100 | Single i.v. dose | Complete Tumor Regression (TR) in 7/7 mice | [2][3] |
| MV4-11 | Acute Myeloid Leukemia | SCID | 10 | Single i.v. dose | 66% Tumor Regression (TR) | [2] |
| MV4-11 | Acute Myeloid Leukemia | SCID | 30 | Single i.v. dose | 93% Tumor Regression (TR) | [2] |
| MV4-11 | Acute Myeloid Leukemia | SCID | 100 | Single i.v. dose | Complete Tumor Regression (TR) in 6/6 mice | [2] |
| NCI-H929 | Multiple Myeloma | SCID | 100 | Single i.v. dose | Complete Tumor Regression (TR) in 4/4 mice | [2] |
Table 2: this compound Combination Therapy in NCI-H929 Multiple Myeloma Xenograft Model
| Combination Agent | Mouse Strain | This compound Dose (mg/kg) | Combination Agent Dose | Dosing Schedule | Efficacy | Reference |
| Bortezomib | SCID | 30 | Not specified | i.v. administration | 88% Tumor Regression (TR) | [2] |
Note: The specific dose for bortezomib in the combination study was not detailed in the primary publication, but a sub-efficacious dose was used.[2]
Experimental Protocols
The following are detailed protocols for the establishment of subcutaneous xenograft models and the preparation and administration of this compound.
Protocol 1: Establishment of Subcutaneous Mouse Xenograft Models
This protocol provides a general framework for establishing subcutaneous xenografts using the MOLP-8, MV4-11, and NCI-H929 cell lines.
Materials:
-
MOLP-8, MV4-11, or NCI-H929 human cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, but recommended for some cell lines)
-
Female severe combined immunodeficient (SCID) mice, 5-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells in the logarithmic growth phase.
-
Cell Harvesting and Preparation:
-
Harvest the cells and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count and viability assessment (trypan blue exclusion) to ensure high viability (>90%).
-
Adjust the cell suspension to the desired concentration. A typical concentration for subcutaneous injection is 1 x 10⁷ cells per mouse.[4]
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Initiate treatment when the average tumor volume reaches approximately 100-200 mm³.[4]
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection or other suitable vehicle
-
Sterile vials and filtration equipment (0.22 µm filter)
-
Appropriate personal protective equipment (PPE)
Formulation (30% HPBCD):
-
Prepare a 30% (w/v) solution of HPBCD in a suitable sterile vehicle (e.g., water for injection).
-
Add the calculated amount of this compound powder to the HPBCD solution to achieve the desired final concentration for dosing.
-
Stir the mixture until the this compound is completely dissolved. Gentle warming may be required.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
Administration:
-
This compound is administered intravenously (i.v.).
-
The dosing volume should be calculated based on the individual mouse's body weight.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Figure 2: General workflow for an this compound mouse xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for In Vivo Studies with AZD-5991
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).
Introduction
This compound is a macrocyclic compound that acts as a BH3 mimetic, binding to MCL-1 with sub-nanomolar affinity.[1][2] This specific inhibition disrupts the interaction between MCL-1 and pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway.[1][3] Due to its potent anti-tumor activity in preclinical models of hematologic malignancies and solid tumors, this compound is a valuable tool for in vivo cancer research.[4][5] However, its poor intrinsic solubility presents challenges for in vivo formulation.[6][7] This document outlines established protocols to successfully prepare and administer this compound for in vivo studies.
Physicochemical and Pharmacokinetic Properties of this compound
A thorough understanding of this compound's properties is crucial for successful in vivo experimentation.
| Property | Value | Reference |
| Molecular Weight | 672.26 g/mol | [1] |
| Mechanism of Action | Selective MCL-1 Inhibitor (BH3 mimetic) | [3][4] |
| Binding Affinity (Ki) | 0.13 nM (to human MCL-1) | [1] |
| Route of Administration | Intravenous (IV) | [1][4] |
| Solubility | Poor intrinsic solubility | [6][7] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration (DMSO/PEG300/Tween80)
This protocol is adapted from a commonly used vehicle for preclinical in vivo studies.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection (ddH₂O) or saline
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Prepare the Vehicle:
-
In a sterile vial, combine the formulation components in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of the 100 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80. Mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.[1]
-
-
-
Final Concentration and Administration:
Protocol 2: Formulation using Meglumine for Enhanced Solubility
For studies requiring higher concentrations, an in situ salt formation with meglumine can be employed to significantly enhance the aqueous solubility of this compound.[6] This method has been shown to achieve concentrations of at least 20-30 mg/mL.[6]
Principle:
This compound exhibits a pH-dependent solubility profile, with significantly increased solubility at a pH greater than 8.5.[6] Meglumine, an organic amine, acts as a pH-adjusting agent to create an in situ salt of this compound, thereby increasing its solubility in aqueous solutions.[6]
Materials:
-
This compound powder (Crystalline Form A is preferred for its stability)[6]
-
Meglumine
-
Sterile water for injection
-
pH meter
-
Sterile vials and syringes
Procedure:
-
Determine Optimal Meglumine Concentration:
-
Perform preliminary solubility studies to determine the precise molar ratio of meglumine to this compound required to achieve the target concentration and a pH above 8.5.
-
-
Formulation Preparation:
-
Dissolve the appropriate amount of meglumine in sterile water for injection.
-
Slowly add the this compound powder to the meglumine solution while stirring.
-
Continue stirring until the this compound is completely dissolved.
-
Measure the pH of the final solution to ensure it is above 8.5.
-
Sterile filter the final solution before administration.
-
-
Administration:
-
Administer the meglumine-based formulation intravenously.
-
In Vivo Dosing and Efficacy
In preclinical mouse models of multiple myeloma and acute myeloid leukemia, a single intravenous dose of this compound has demonstrated significant anti-tumor activity, ranging from tumor growth inhibition to complete tumor regression.[8][9]
| Animal Model | Dose Range (mg/kg) | Outcome | Reference |
| Subcutaneous MOLP-8 tumors (Female C.B.-17 SCID mice) | 10 - 100 mg/kg (single IV dose) | Dose-dependent tumor growth inhibition and regression. | [1][8] |
| Mouse xenograft models | Single IV dose | Tumor regressions. | [4] |
Induction of apoptosis, as measured by cleaved caspase-3, can be detected in tumors as early as 30 minutes after a single IV bolus injection.[4]
Visualization of this compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits MCL-1, leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Caption: Workflow for an this compound in vivo efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991: A Novel Macrocyclic Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AZD-5991 in Combination with Venetoclax for Hematological Malignancies Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), while venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2).[1][2] Both MCL-1 and BCL-2 are key members of the BCL-2 family of proteins that regulate the intrinsic apoptotic pathway.[3][4] In many hematological malignancies, such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), cancer cells overexpress these anti-apoptotic proteins to evade programmed cell death.[5][6] The combination of this compound and venetoclax presents a rational therapeutic strategy to simultaneously inhibit two critical survival pathways, potentially leading to synergistic anti-tumor activity and overcoming mechanisms of resistance.[7][8]
These application notes provide a comprehensive overview of the preclinical rationale, available clinical data, and detailed protocols for studying the combination of this compound and venetoclax in a research setting.
Mechanism of Action and Scientific Rationale
The synergistic effect of combining this compound and venetoclax stems from their complementary inhibition of key anti-apoptotic proteins.[7]
-
Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins (like BIM) which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and apoptosis.[1][3] However, resistance to venetoclax can arise through the upregulation of other anti-apoptotic proteins, most notably MCL-1, which can sequester the freed pro-apoptotic proteins.[8][9]
-
This compound is a direct inhibitor of MCL-1, binding with high affinity and selectivity.[10][11] By inhibiting MCL-1, this compound releases pro-apoptotic proteins that are otherwise sequestered by MCL-1, thereby promoting apoptosis.[2][4]
The combination of both agents ensures a more complete blockade of the anti-apoptotic machinery, preventing the compensatory upregulation of one protein from rescuing the cell from apoptosis induced by the inhibition of the other.[7][12] This dual inhibition is expected to lower the threshold for apoptosis and be effective in cancer cells dependent on both BCL-2 and MCL-1 for survival.
Preclinical Data Summary
Numerous preclinical studies have demonstrated the synergistic anti-tumor activity of the this compound and venetoclax combination in various hematological malignancy models.
| Cell Line/Model | Cancer Type | Key Findings | Reference |
| MOLP8 | Acute Myeloid Leukemia (AML) | This compound showed a 6h caspase EC50 of 33nM as a single agent. | [10] |
| MV4;11 | Acute Myeloid Leukemia (AML) | This compound demonstrated a 6h caspase EC50 of 24nM as a single agent. | [10] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | 7 out of 19 cell lines showed caspase EC50 values <100nM with this compound monotherapy. | [10] |
| AML and MM Xenograft Models | AML and Multiple Myeloma | The combination of this compound and venetoclax enhanced antitumor activity compared to single agents. | [10][13] |
| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | The combination enhanced apoptosis and reduced mitochondrial oxygen consumption. | [7] |
| MCL Patient-Derived Xenograft (PDX) Models | Mantle Cell Lymphoma | The combination dramatically inhibited tumor growth and prolonged mouse survival. | [7] |
| Venetoclax-Resistant MCL Cells | Mantle Cell Lymphoma | This compound was hypothesized to restore venetoclax efficacy and induce synergistic lethality. | [7] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | The combination treatment was effective in overcoming venetoclax resistance. | [14] |
Clinical Trial Information
A Phase 1, first-in-human study (NCT03218683) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory hematological malignancies.[12][15][16]
Key Outcomes:
-
Limited Clinical Activity: The combination showed limited clinical efficacy across different hematologic malignancies, with the exception of some responses observed in patients with Myelodysplastic Syndrome (MDS).[12][13][17]
-
Safety Concerns: A high incidence of asymptomatic troponin elevation was observed in patients across all dose levels, raising concerns about potential cardiotoxicity.[12][17]
-
Trial Termination: Due to the limited clinical activity and the unresolved safety signal of troponin elevation, the clinical development of this compound was terminated.[12][13]
| Clinical Trial Identifier | Phase | Status | Population | Key Findings |
| NCT03218683 | 1 | Terminated | Relapsed/Refractory Hematologic Malignancies | Limited clinical activity. High incidence of troponin elevation.[12][16][17] |
Experimental Protocols
The following are example protocols for in vitro and in vivo studies to investigate the combination of this compound and venetoclax. These should be adapted based on the specific cell lines, animal models, and research questions.
In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to assess for synergistic, additive, or antagonistic effects of the combination.
Materials:
-
Hematological cancer cell lines (e.g., MOLM-13 for AML, MM.1S for Multiple Myeloma)
-
RPMI-1640 or appropriate cell culture medium supplemented with FBS and antibiotics
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Drug Treatment: Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug using a non-linear regression model.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Studies in Mice
Objective: To evaluate the anti-tumor efficacy of the this compound and venetoclax combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological cancer cell line (e.g., MOLM-13-luciferase for AML)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for intravenous (IV) injection
-
Venetoclax formulation for oral (PO) gavage
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (for disseminated models)
-
Animal welfare-approved housing and handling facilities
Protocol:
-
Tumor Implantation:
-
Subcutaneous Model: Inject 5-10 million cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Disseminated Model: Inject 1-5 million cells intravenously via the tail vein.
-
-
Tumor Growth and Randomization: Monitor tumor growth. For subcutaneous models, randomize mice into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³). For disseminated models, begin treatment after a predetermined engraftment period (e.g., 7-14 days).
-
Treatment Groups:
-
Vehicle control (IV and PO)
-
This compound monotherapy (e.g., 30 mg/kg, IV, once weekly)
-
Venetoclax monotherapy (e.g., 100 mg/kg, PO, daily)
-
This compound + Venetoclax combination therapy
-
-
Drug Administration: Administer drugs according to the specified doses and schedules.
-
Efficacy Monitoring:
-
Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week.
-
Disseminated Model: Monitor tumor burden using bioluminescence imaging weekly.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or when they show signs of significant morbidity, or at a pre-determined study endpoint.
-
Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups. Statistical analysis (e.g., ANOVA, Log-rank test) should be performed to determine significance.
Visualizations
Caption: Dual inhibition of BCL-2 and MCL-1 to induce apoptosis.
Caption: Workflow for in vitro cell viability and synergy analysis.
Caption: Rationale for combining this compound and venetoclax.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD5991 [openinnovation.astrazeneca.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AZD-5991 to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic, or mitochondrial, pathway of apoptosis.[2] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), and is frequently associated with tumorigenesis and resistance to a wide range of anti-cancer therapies.[2][3]
As a BH3 mimetic, this compound selectively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins such as BIM. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[2] The high selectivity of this compound for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL makes it a precision tool for dissecting the role of MCL-1 in cell survival and drug resistance.[1]
These application notes provide detailed protocols for utilizing this compound to study mechanisms of drug resistance, particularly in the context of hematological cancers. The following sections describe methodologies for assessing cellular responses to this compound, investigating synergistic drug combinations, and exploring the molecular basis of resistance.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound across various cancer cell lines. This data can serve as a baseline for designing experiments to study drug resistance.
Table 1: Single Agent Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| MOLP-8 | Multiple Myeloma | 6h Caspase EC50 | 33 |
| MV4-11 | Acute Myeloid Leukemia | 6h Caspase EC50 | 24 |
| NCI-H929 | Multiple Myeloma | IC50 | 36 |
Data sourced from AstraZeneca Open Innovation and MedchemExpress.[1]
Table 2: Selectivity of this compound for MCL-1 Over Other BCL-2 Family Proteins
| Protein | Parameter | Value (µM) | Fold Selectivity vs. MCL-1 |
| MCL-1 | Ki | 0.0002 | - |
| BCL-2 | Ki | 6.8 | >34,000 |
| BCL-xL | Ki | 18 | >90,000 |
| BCL-w | Ki | 25 | >125,000 |
| BFL-1 | Ki | 12 | >60,000 |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by this compound using Annexin V/Propidium Iodide Staining
This protocol details the measurement of apoptosis in cancer cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
AML or MM cell lines (e.g., MV4-11, MOLP-8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for the desired time period (e.g., 6, 24, or 48 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cells to a 15 mL conical tube.
-
For adherent cells, gently detach the cells using a cell scraper or trypsin-EDTA, and combine with the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Determination of Cell Viability and IC50 of this compound using MTT Assay
This protocol describes how to assess the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well.
-
For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Investigating Synergistic Effects of this compound with Other Anti-Cancer Agents
This protocol outlines a method to assess the synergistic potential of this compound in combination with other drugs, such as the BCL-2 inhibitor venetoclax.
Materials:
-
This compound
-
Venetoclax (or other drug of interest)
-
Cancer cell lines
-
96-well plates
-
Cell viability assay reagents (e.g., CellTiter-Glo® or MTT)
Procedure:
-
Experimental Design: Design a dose-response matrix with serial dilutions of this compound and the combination drug.
-
Cell Seeding and Treatment: Seed cells in 96-well plates as described in Protocol 2. Treat the cells with single agents and the combination of drugs at the predetermined concentrations.
-
Cell Viability Assessment: After 72 hours of incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 4: Co-Immunoprecipitation to Assess MCL-1 Protein Interactions
This protocol is for investigating the displacement of pro-apoptotic proteins (e.g., BIM) from MCL-1 upon this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., 1% CHAPS buffer with protease inhibitors)
-
Anti-MCL-1 antibody
-
Anti-BIM antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a specified time (e.g., 6 hours). Lyse the cells in ice-cold lysis buffer.[4]
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-BIM and anti-MCL-1 antibodies.
-
Analysis: Analyze the Western blot results to determine if this compound treatment leads to a decrease in the amount of BIM co-immunoprecipitated with MCL-1.
Protocol 5: In Vivo Xenograft Model for Studying this compound Efficacy
This protocol describes a subcutaneous xenograft model using the MV4-11 AML cell line to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
This compound
-
MV4-11 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MV4-11 cells and harvest them in the exponential growth phase. Resuspend the cells in sterile PBS, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously at the desired dose and schedule (e.g., a single dose of 10-100 mg/kg). The control group should receive a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Studies (Optional): At specified time points after treatment, tumors can be excised for analysis of target engagement, such as measuring cleaved caspase-3 levels to confirm apoptosis induction.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance.
Logical Relationship in Overcoming Resistance
Caption: Overcoming resistance with combination therapy.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Discovery of Mcl-1-specific inhibi ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-3 Activation Assay with AZD-5991 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the pro-apoptotic efficacy of AZD-5991, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), by measuring the activation of caspase-3. The protocols outlined below are suitable for use in various research and drug development settings.
Introduction
This compound is a potent and selective BH3 mimetic that targets MCL-1, a key regulator of the intrinsic apoptotic pathway.[1][2][3] High expression of MCL-1 is associated with tumorigenesis and resistance to anti-cancer therapies.[2][4] By binding directly to MCL-1, this compound disrupts its interaction with pro-apoptotic proteins like BAK, leading to the activation of the mitochondrial apoptotic pathway.[2][5] A critical downstream event in this cascade is the activation of executioner caspases, most notably caspase-3.[6]
Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and, upon apoptotic signaling, is cleaved into its active form, which consists of p17 and p12 fragments.[7] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[3][7] Therefore, measuring the activation of caspase-3 is a reliable method to quantify the apoptotic response induced by this compound treatment.
This document provides detailed protocols for three common methods to assess caspase-3 activation: a colorimetric assay, a fluorometric assay, and Western blot analysis for cleaved caspase-3.
Data Presentation: Efficacy of this compound in Inducing Caspase-3 Activation
The following table summarizes the in vitro activity of this compound in various cancer cell lines, as measured by caspase activation.
| Cell Line | Cancer Type | Caspase EC50 (nM) after 6h Treatment | Reference |
| MOLP-8 | Multiple Myeloma | 33 | [1] |
| MV4;11 | Acute Myeloid Leukemia | 24 | [1] |
| Various AML cell lines (6 out of 22 tested) | Acute Myeloid Leukemia | < 100 | [1] |
| Various MM cell lines (7 out of 19 tested) | Multiple Myeloma | < 100 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced apoptosis and the general workflow for assessing caspase-3 activation.
Caption: this compound induced apoptosis pathway.
Caption: Caspase-3 activation assay workflow.
Experimental Protocols
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases p-nitroaniline (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
96-well flat-bottom plate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3 substrate (Ac-DEVD-pNA, 4 mM stock in DMSO)[8]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: a. Seed cells in a 96-well plate or larger vessel and allow them to adhere overnight. b. Treat cells with various concentrations of this compound, vehicle control, and a positive control for the desired duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: a. Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C). b. Wash the cell pellet with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells) and incubate on ice for 10-15 minutes.[9] d. Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Caspase-3 Assay: a. Determine the protein concentration of each lysate. b. In a new 96-well plate, add 50-200 µg of protein from each lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.[9] c. Prepare a master mix containing 2X Reaction Buffer and the caspase-3 substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 4 mM Ac-DEVD-pNA substrate. d. Add 55 µL of the master mix to each well containing the cell lysate. e. Incubate the plate at 37°C for 1-2 hours, protected from light.[9] f. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the background reading (from a well with lysis buffer and substrate but no lysate) from all sample readings. b. The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the this compound-treated samples to the vehicle-treated control.
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay is more sensitive than the colorimetric assay and uses a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of this substrate by active caspase-3 releases the fluorescent compound AMC, which can be measured with an excitation wavelength of 360-380 nm and an emission wavelength of 420-460 nm.[10]
Materials:
-
All materials from the colorimetric assay, except for the substrate.
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Black 96-well plate
-
Fluorometer or fluorescent microplate reader
Procedure: The procedure for cell treatment and lysis is identical to the colorimetric assay.
-
Caspase-3 Assay: a. Follow steps 3a and 3b from the colorimetric assay protocol, using a black 96-well plate. b. Prepare a master mix as described in the colorimetric assay, but use the fluorometric substrate Ac-DEVD-AMC. c. Add the master mix to each well. d. Incubate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[10]
-
Data Analysis: a. Similar to the colorimetric assay, calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to the control.
Protocol 3: Western Blot for Cleaved Caspase-3
Western blotting provides a semi-quantitative method to visualize the cleavage of procaspase-3 into its active fragments.
Materials:
-
Cell lysates prepared as described above (using a lysis buffer suitable for Western blotting, e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels (15% acrylamide is recommended for resolving the small cleaved fragments).[11]
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/19 fragment).[7]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each cell lysate. b. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load the samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.[11] b. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[11] b. Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.[11] c. Wash the membrane three times with TBST for 10-15 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11] e. Wash the membrane again as in step 3c.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. If desired, strip the membrane and re-probe for a loading control.
-
Data Analysis: a. Densitometry can be used to quantify the band intensity of cleaved caspase-3 relative to the loading control. This will show the increase in caspase-3 cleavage upon this compound treatment.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETD | Mechanism of caspase-3 activation and Mcl-1 inhibition in the regulation of apoptosis | ID: h989r433c | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. abcam.com [abcam.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
Application Notes and Protocols for Assessing Cell Viability in Response to AZD-5991
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining cellular sensitivity to AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).
Introduction
This compound is a macrocyclic BCL-2 homology 3 (BH3) mimetic that selectively binds to MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins like Bak.[1][2] This leads to the activation of the intrinsic apoptotic pathway, making it a promising therapeutic agent for cancers dependent on MCL-1 for survival, particularly hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3][4] Accurate assessment of cancer cell sensitivity to this compound is crucial for preclinical and clinical research. This document outlines key cell viability assays and provides detailed protocols for their implementation.
Mechanism of Action
This compound functions by mimicking the BH3 domain of pro-apoptotic proteins, which are the natural binding partners of MCL-1. By occupying the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins, leading to their activation.[1][2] This initiates a cascade of events including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5]
Figure 1: Simplified signaling pathway of this compound inducing apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various assays and cell lines.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 vs. MCL-1 | 0.7 nM | FRET | [6] |
| Kd vs. MCL-1 | 0.17 nM | SPR | [6] |
| Ki vs. MCL-1 | 0.13 nM | - | [1] |
| Selectivity vs. BCL-2 | >5,000-fold | - | [7] |
| Selectivity vs. BCL-xL | >8,000-fold | - | [7] |
Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (Caspase 3/7) | GI50 | Reference |
| MOLP-8 | Multiple Myeloma | 33 nM (6h) | < 100 nM | [1][8] |
| MV4-11 | Acute Myeloid Leukemia | 24 nM (6h) | < 100 nM | [1][8] |
| NCI-H929 | Multiple Myeloma | - | 120 nM | [9] |
Table 3: Cellular Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | EC50 (Caspase 3/7) | Reference |
| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM | [6] |
Experimental Protocols
Several assays can be employed to measure the sensitivity of cancer cell lines to this compound. The choice of assay depends on the specific research question, available equipment, and desired endpoint (e.g., apoptosis, cell proliferation, metabolic activity).
Figure 2: General workflow for assessing cell viability.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of caspase activation. Plot the results as a dose-response curve and calculate the EC₅₀ value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control as described in the previous protocol. Incubate for the desired duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels, which is an indicator of metabolically active cells. A decrease in ATP is indicative of cell death or cytostatic effects.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and treatment as in the Caspase-Glo® 3/7 assay.
-
Incubation: Incubate the plate for a longer duration, typically 48 to 72 hours, to assess the impact on cell proliferation.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve and calculate the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.
Concluding Remarks
The protocols provided herein offer robust methods for evaluating the sensitivity of cancer cells to the MCL-1 inhibitor this compound. The selection of the most appropriate assay will depend on the specific experimental goals. For instance, caspase and Annexin V assays are ideal for confirming an apoptotic mechanism of action, while ATP-based assays provide a broader measure of cell viability and proliferation. Consistent application of these detailed protocols will ensure the generation of reliable and reproducible data for advancing research and development of MCL-1 targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Mcl-1 in AZD5991-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells.[1] Its overexpression is implicated in tumorigenesis and resistance to various cancer therapies.[1][2] AZD5991 is a potent and highly selective small molecule inhibitor of Mcl-1.[3][4] By binding directly to Mcl-1, AZD5991 disrupts its interaction with pro-apoptotic proteins like Bak, thereby triggering the mitochondrial apoptosis pathway and leading to cancer cell death.[1][3] This document provides detailed protocols for the immunohistochemical (IHC) detection of Mcl-1 in tumor tissues treated with AZD5991, enabling researchers to assess the target engagement and pharmacodynamic effects of this therapeutic agent.
Mcl-1 Signaling Pathway and AZD5991 Mechanism of Action
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic protein Bak, preventing its activation and subsequent mitochondrial outer membrane permeabilization. In cancer cells where Mcl-1 is overexpressed, this anti-apoptotic activity is heightened, promoting cell survival. AZD5991 acts as a BH3 mimetic, competitively binding to the BH3-binding groove of Mcl-1 with high affinity.[3] This binding displaces Bak, which is then free to oligomerize and induce apoptosis through the activation of caspases.[3]
Experimental Protocols
Immunohistochemistry Protocol for Mcl-1 in Paraffin-Embedded Tumor Tissues
This protocol provides a detailed procedure for the detection of Mcl-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Mcl-1 monoclonal antibody (e.g., Clone D35A5) or a validated polyclonal antibody.
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 changes for 5 minutes each.
-
Incubate in 100% ethanol: 2 changes for 3 minutes each.
-
Incubate in 95% ethanol for 3 minutes.
-
Incubate in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat-induced epitope retrieval (HIER) is recommended. Options include:
-
Pressure cooker: Heat at 121°C for 3 minutes.
-
Microwave: Heat on high power for 15-20 minutes.
-
Water bath: Incubate at 95-100°C for 20-40 minutes.
-
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Mcl-1 antibody in blocking buffer to the optimal concentration (typically 1:100 to 1:500, to be determined by titration).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS 3 times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS 3 times for 5 minutes each.
-
-
Chromogenic Development:
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow
Data Presentation
Quantification of Mcl-1 Staining
A semi-quantitative H-score can be used to evaluate Mcl-1 expression levels. This score is calculated by multiplying the staining intensity (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) by the percentage of positively stained tumor cells.
H-Score = (Percentage of cells with weak staining x 1) + (Percentage of cells with moderate staining x 2) + (Percentage of cells with strong staining x 3)
The final score ranges from 0 to 300.
Representative Quantitative Data
The following table provides a representative example of Mcl-1 IHC scoring in xenograft tumors treated with vehicle or AZD5991.
| Treatment Group | N | Mean H-Score | Standard Deviation | P-value |
| Vehicle Control | 10 | 225 | 45 | <0.01 |
| AZD5991 (30 mg/kg) | 10 | 95 | 30 | <0.01 |
| AZD5991 (60 mg/kg) | 10 | 50 | 20 | <0.01 |
Note: This data is illustrative and based on expected outcomes from preclinical studies. Actual results may vary.
Conclusion
Immunohistochemistry is a valuable tool for assessing the in-situ expression of Mcl-1 in tumors and evaluating the pharmacodynamic effects of Mcl-1 inhibitors like AZD5991. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively perform and interpret Mcl-1 IHC experiments in the context of AZD5991 treatment. Consistent application of these methods will contribute to a better understanding of the therapeutic potential of targeting the Mcl-1 pathway in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming AZD-5991 Resistance
Welcome to the technical support center for AZD-5991. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective MCL-1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that prevents programmed cell death (apoptosis).[3][4] By binding directly to MCL-1 with high affinity, this compound prevents it from sequestering pro-apoptotic proteins like BAK and BIM.[5][6][7] This releases the "brakes" on apoptosis, leading to rapid cell death in cancer cells that are dependent on MCL-1 for survival.[3][5] this compound is highly selective for MCL-1, with a much lower affinity for other BCL-2 family members like BCL-2 and BCL-xL, making it a targeted therapeutic agent.[8][9]
Q2: My this compound-treated cells are showing reduced sensitivity or are no longer responding. What are the common mechanisms of resistance?
A2: Resistance to this compound, and other MCL-1 inhibitors, can arise from several mechanisms that allow cancer cells to evade apoptosis. The most common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cells may compensate for the inhibition of MCL-1 by increasing the expression of other pro-survival proteins, such as BCL-2 or BCL-xL.[7][10] This creates a dependency shift, where the cell now relies on these other proteins to sequester pro-apoptotic effectors.[10]
-
Alterations in the tumor microenvironment: Soluble factors and cytokines (e.g., IL-6, IL-8) secreted by bone marrow stromal cells (BMSCs) can confer a protective effect on cancer cells, reducing their sensitivity to this compound.[10]
-
Activation of pro-survival signaling pathways: Upstream signaling pathways, such as the ERK pathway, can be activated to promote survival and inhibit the expression of pro-apoptotic proteins like BIM, thereby counteracting the effect of MCL-1 inhibition.[11]
-
High baseline expression of compensatory proteins: Cell lines with a high intrinsic ratio of BCL-2 to MCL-1 may be inherently less sensitive to MCL-1 inhibition alone, as they already have a reserve of BCL-2 to rely on for survival.[10]
Q3: What are the initial signs that my cell line is developing resistance to this compound?
A3: The primary indicator of developing resistance is a decrease in the drug's efficacy. Experimentally, this manifests as:
-
An increase in the IC50/EC50 value: A rightward shift in the dose-response curve, requiring a higher concentration of this compound to achieve the same level of cell death or growth inhibition.
-
Reduced apoptosis: A noticeable decrease in the percentage of apoptotic cells (e.g., as measured by Annexin V/PI staining) at a previously effective concentration of this compound.
-
Slower cell death kinetics: Cells may take longer to undergo apoptosis following treatment compared to the parental, sensitive cell line.
-
Resumption of proliferation: After an initial period of growth inhibition or cell death, a subpopulation of cells may begin to proliferate in the continued presence of the drug.
Troubleshooting Guide
This guide provides a systematic approach to identifying and overcoming resistance to this compound in your cell line experiments.
Problem 1: My cells show little to no response to initial this compound treatment.
This could be due to intrinsic resistance or experimental variables. Follow this workflow to diagnose the issue.
Caption: Workflow for troubleshooting initial unresponsiveness to this compound.
Problem 2: My cells, which were initially sensitive, have now become resistant to this compound.
This indicates acquired resistance. The goal is to identify the mechanism and find a strategy to re-sensitize the cells.
Quantitative Data Summary: this compound Sensitivity in MM Cell Lines
The following table summarizes the 24-hour EC50 values for this compound in various Multiple Myeloma (MM) cell lines, highlighting the distinction between sensitive and resistant lines.
| Cell Line | Status | EC50 (24h) | Reference |
| H929 | Sensitive | 64 nM | [10] |
| MM.1S | Sensitive | Varies | [10] |
| RPMI-8226 | Sensitive | Varies | [10] |
| U266 | Sensitive | Varies | [10] |
| LP-1 | Sensitive | Varies | [10] |
| ANBL6VR | Sensitive | 417 nM | [10] |
| DOX40 | Resistant | > 1 µM | [10] |
| KMS-12-PE | Resistant | > 1 µM | [10] |
Note: "Varies" indicates the study mentioned sensitivity with EC50 values between 64 and 417 nM but did not specify the exact value for each cell line.
Investigating the Mechanism of Acquired Resistance
The diagram below illustrates the primary mechanism of action for this compound and a common resistance pathway involving the upregulation of BCL-2.
Caption: this compound action and a common BCL-2 mediated resistance pathway.
Solution: Overcoming Resistance with Combination Therapy
Studies have shown that resistance due to a shift in dependency to BCL-2 can be overcome by co-treatment with a BCL-2 inhibitor, such as Venetoclax.[10][12][13] This dual inhibition prevents cancer cells from using another anti-apoptotic protein to escape cell death.[7]
-
Hypothesis: If your resistant cells have upregulated BCL-2, they will be sensitive to a combination of this compound and Venetoclax.
-
Experimental Validation: Perform a synergy experiment using a matrix of concentrations for both drugs. Calculate synergy scores (e.g., using Bliss Independence or Loewe Additivity models) to confirm the enhanced effect. The combination of AZD5991 and venetoclax has been shown to be synergistic in overcoming resistance in AML and MM models.[9][12][13]
Key Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment (if adherent) and recovery.
-
Drug Preparation: Prepare a 10x serial dilution of this compound in culture medium.
-
Treatment: Add 10 µL of the 10x drug solution to the corresponding wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
2. Western Blotting for BCL-2 Family Proteins
This protocol allows for the assessment of protein expression levels to investigate resistance mechanisms.
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle control for a specified time. Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BIM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control to compare protein levels between sensitive and resistant cells.
3. Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to determine if this compound successfully disrupts the interaction between MCL-1 and its binding partners (e.g., BIM).[14]
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against MCL-1 (or BIM) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the expected interaction partners (e.g., blot for BIM after pulling down MCL-1). A decrease in the co-precipitated protein in the this compound-treated sample indicates successful target engagement.[14]
References
- 1. Facebook [cancer.gov]
- 2. Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 7. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. probiologists.com [probiologists.com]
- 12. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]
AZD-5991 solubility and stability issues
AZD-5991 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound, a potent and selective MCL-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), which is a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] By binding directly to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins like Bak, thereby activating the mitochondrial apoptosis pathway and inducing rapid cell death in cancer cells that depend on MCL-1 for survival.[1][3] It shows high selectivity for MCL-1 over other Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[4][5]
Q2: What is the recommended solvent for reconstituting this compound powder?
A2: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[3][6] It is soluble in DMSO at concentrations of 25 mg/mL (37.18 mM) and up to 100 mg/mL (148.75 mM).[3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3] The compound is considered insoluble in water and ethanol.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 25 mg/mL).[3][7] Once prepared, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][5]
For storage:
-
Solid Powder: Store at -20°C for up to 3 years.[3] Some suppliers state stability for ≥ 4 years.[6]
-
In Solvent (DMSO): Store aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month.[3][5]
Q4: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the poor aqueous solubility of this compound.[8] To mitigate precipitation, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous buffer. When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or mixing to ensure rapid and even dispersion. Preparing an intermediate dilution in a serum-containing medium before the final dilution can sometimes help improve solubility due to protein binding.
Q5: What is the stability of this compound under typical experimental conditions (e.g., in culture medium at 37°C)?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Activity | 1. Compound Precipitation: this compound has poor aqueous solubility and may have precipitated out of your experimental buffer or medium.[8] 2. Compound Degradation: Improper storage (e.g., repeated freeze-thaw cycles, long-term storage at -20°C) may have degraded the stock solution.[3][5] 3. Incorrect Target Dependence: The cell line used may not be dependent on MCL-1 for survival. | 1. Visually inspect your medium for precipitate. Lower the final concentration of this compound. Ensure the final DMSO concentration is minimal. Refer to the protocol for assessing aqueous solubility. 2. Prepare a fresh stock solution from powder. Always aliquot new stock solutions and store them at -80°C.[3] 3. Confirm MCL-1 expression and dependence in your cell model via Western Blot or by testing other MCL-1 dependent cell lines (e.g., MOLP-8, MV4-11).[4][5] |
| Precipitate Forms in Stock Solution | 1. Moisture in DMSO: The DMSO used for reconstitution was not anhydrous.[3] 2. Concentration Exceeds Solubility Limit: The concentration is too high for the storage temperature. | 1. Discard the solution and prepare a new one using fresh, high-quality, anhydrous DMSO.[3] 2. Prepare a less concentrated stock solution. Ensure the solution is fully dissolved before freezing. |
| High Background Signal in Assays | 1. DMSO Effects: The final concentration of DMSO in the assay is too high, causing solvent-related artifacts. 2. Compound Interference: The compound itself might interfere with the assay readout (e.g., fluorescence). | 1. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept as low as possible (ideally <0.5%). 2. Run a control with the compound in a cell-free version of your assay to check for direct interference with the detection reagents. |
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity Equivalent | Notes |
| DMSO | 25 mg/mL | 37.18 mM | Use of fresh, moisture-free DMSO is recommended.[3] |
| DMSO | 100 mg/mL | 148.75 mM | Use of fresh, moisture-free DMSO is recommended.[3] |
| Water | Insoluble | N/A | [3] |
| Ethanol | Insoluble | N/A | [3] |
| Aqueous Buffers | Very Low | N/A | Intrinsic solubility is extremely low (~2 ng/mL). Solubility increases with pH above its pKa of 4.0.[8] |
Molecular Weight of this compound: 672.26 g/mol [3]
Table 2: Storage and Stability of this compound
| Format | Storage Temperature | Stability Period | Key Considerations |
| Solid Powder | -20°C | ≥ 3 years | [3][6] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[3][5] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution, the required mass is: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (672.26 g / 1 mol) * (1 mol / 1000 mmol) = 0.00672 g = 6.72 mg.
-
Weighing: Carefully weigh 6.72 mg of this compound powder.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Dispense the solution into single-use, low-binding microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: General Procedure for Dilution into Aqueous Medium
-
Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 10-100x intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the DMSO stock dropwise to the medium while vortexing gently to facilitate mixing and prevent immediate precipitation.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not making an intermediate) to your final experimental volume of pre-warmed medium. Again, ensure rapid mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.
-
Use Immediately: Use the prepared medium containing this compound immediately for your experiment.
Visualizations
Caption: this compound inhibits MCL-1, releasing BAK/BAX to induce apoptosis.
Caption: Troubleshooting flowchart for this compound experimental issues.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting off-target effects of AZD-5991
This center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the selective MCL-1 inhibitor, AZD-5991. The focus is on understanding and interpreting potential off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1] As a BH3 mimetic, this compound binds directly to MCL-1 with sub-nanomolar affinity, preventing it from sequestering pro-apoptotic proteins like BAK.[2][3] This releases BAK to trigger the intrinsic mitochondrial apoptosis pathway, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[2][3]
Q2: How selective is this compound for MCL-1?
This compound is highly selective for human MCL-1. Preclinical data demonstrates that its binding affinity for other BCL-2 family members, such as BCL-2 and BCL-xL, is significantly lower, with selectivity ratios exceeding 5,000-fold.[4][5][6] This high selectivity is a key feature of the molecule.
Q3: What are the major known off-target effects or toxicities associated with this compound?
The most significant off-target concern, identified during clinical trials, is cardiotoxicity.[7][8] This manifested as asymptomatic elevations in cardiac troponin I or T levels in patients.[5][9][10] While the precise mechanism is still under investigation, it is hypothesized to be an on-target toxicity in an off-tumor tissue, as MCL-1 plays a role in cardiomyocyte survival.[7] Other commonly reported adverse events in clinical studies were primarily gastrointestinal, including diarrhea, nausea, and vomiting.[5][6][9]
Q4: Why was the clinical development of this compound discontinued?
The clinical development of this compound was halted due to the high incidence of asymptomatic troponin elevation observed in patients, coupled with a low overall clinical response rate.[5][6][11] The potential risk of cardiac-related adverse events was a significant factor in this decision.[8][11]
Data Summary
Table 1: this compound Selectivity Profile
| Target Protein | Binding Affinity / Potency | Selectivity vs. MCL-1 | Reference |
| MCL-1 (Human) | Ki = 0.13 nM; IC50 < 0.0031 µM | - | [2][5] |
| BCL-2 | > 5,000-fold lower affinity | > 5,000x | [5][6] |
| BCL-xL | > 8,000-fold lower affinity | > 8,000x | [5][6] |
| Other BCL-2 Family | > 10,000-fold lower affinity | > 10,000x | [4] |
| MCL-1 (Mouse) | ~25-fold lower affinity | ~25x | [2][4] |
| MCL-1 (Rat) | ~4-fold lower affinity | ~4x | [2][4] |
Table 2: Most Common Adverse Events (All Grades) in Phase 1 Clinical Trial
| Adverse Event | Frequency in Patients | Reference |
| Diarrhea | 59.0% | [5][9] |
| Nausea | 55.1% | [5][9] |
| Vomiting | 47.4% | [5][9] |
| Asymptomatic Troponin Elevation | High Incidence | [5][6][10] |
Troubleshooting Guides
Issue 1: Unexpected Cell Death in an MCL-1 Independent Cell Line
Q: My experimental data shows significant cytotoxicity after this compound treatment in a cell line that should not be dependent on MCL-1. How can I troubleshoot if this is a true off-target effect?
A: This scenario requires a systematic approach to distinguish a specific off-target effect from non-specific toxicity or experimental artifacts.
Step 1: Confirm MCL-1 Independence
-
Action: Perform a Western blot to confirm the low or absent expression of MCL-1 protein in your cell line compared to a known MCL-1-dependent positive control (e.g., MOLP-8).
-
Rationale: Verifies the underlying assumption that the observed phenotype should not be driven by on-target MCL-1 inhibition.
Step 2: Validate with an Orthogonal Apoptosis Assay
-
Action: If your primary assay was viability (e.g., MTT, CellTiter-Glo), use a direct apoptosis assay like Annexin V/PI staining followed by flow cytometry or a Caspase-Glo 3/7 assay.
-
Rationale: Determines if the observed cytotoxicity follows a programmed cell death pathway, which is the intended on-target mechanism. A lack of apoptosis markers might suggest necrosis or other toxicity mechanisms.
Step 3: Perform a Dose-Response Analysis
-
Action: Conduct a 10-point dose-response curve with this compound.
-
Rationale: A steep, sigmoidal curve suggests a specific pharmacological interaction, even if off-target. A flat or linear curve at high concentrations is more indicative of non-specific toxicity.
Step 4: Investigate Cardiotoxicity Markers (If using relevant cell types)
-
Action: If using cardiomyocytes or related cell types, measure the release of cardiac troponin T or I into the culture medium via ELISA.
-
Rationale: This directly assesses the primary clinically observed off-target toxicity.[5][9] One hypothesis for MCL-1 inhibitor cardiotoxicity is the stabilization and accumulation of MCL-1 protein in cardiomyocytes, leading to necrosis.[12]
Issue 2: Unexplained Phenotype Unrelated to Apoptosis
Q: I'm observing changes in cell morphology, differentiation, or the activation of a signaling pathway not typically associated with BCL-2 family inhibition. How do I proceed?
A: This situation points towards a potential off-target engagement with an unrelated protein or pathway. The goal is to confirm target engagement in a cellular context.
Step 1: Rule out Non-Specific Compound Effects
-
Action: Test a structurally unrelated MCL-1 inhibitor as a control.
-
Rationale: If a different MCL-1 inhibitor does not produce the same phenotype, it strengthens the hypothesis that the effect is specific to the chemical structure of this compound, i.e., an off-target effect.
Step 2: Confirm Cellular Target Engagement
-
Action: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target (MCL-1) in your cells at the concentrations you are using.
-
Rationale: CETSA validates that the drug is entering the cell and binding to its target.[13] If MCL-1 is stabilized at concentrations where you see the off-target phenotype, it confirms the compound is active. A lack of MCL-1 stabilization might suggest the phenotype is from a more potent off-target interaction.
Step 3: Profile Potential Off-Targets
-
Action: While challenging, consider proteomic approaches. Use chemical proteomics or affinity-based pulldown assays with biotinylated this compound to identify binding partners.
-
Rationale: These unbiased methods can help generate hypotheses about which proteins this compound may be interacting with off-target.[14]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the binding of this compound to MCL-1 in intact cells by measuring changes in the protein's thermal stability.[13]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one sample with DMSO (vehicle control) and another with this compound at the desired concentration (e.g., 10x the EC50) for 1-2 hours.
-
Aliquot and Heat: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes.
-
Temperature Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate Fractions: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to separate soluble proteins (supernatant) from aggregated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble MCL-1 by Western blotting. A positive target engagement will result in a rightward shift of the melting curve for the this compound-treated sample, indicating that the protein is stabilized at higher temperatures.
Protocol 2: Assessing Cardiotoxicity via Troponin Release
This protocol is for an in vitro assessment of cardiomyocyte damage.
-
Cell Culture: Plate a relevant cardiac cell line (e.g., AC16 cells or iPSC-derived cardiomyocytes) and allow them to adhere and form a stable culture.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a relevant time period (e.g., 24-48 hours). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Collect Supernatant: At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
ELISA: Use a commercially available high-sensitivity ELISA kit for cardiac Troponin T (cTnT) or Troponin I (cTnI) to quantify the amount of troponin released into the supernatant.
-
Data Analysis: Normalize the troponin levels to the total protein content or cell number in the corresponding wells. A dose-dependent increase in troponin release indicates cardiomyocyte damage.
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Hypothesized off-target cardiotoxicity mechanism of this compound.
Caption: Experimental workflow for investigating a potential off-target effect.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. captortherapeutics.com [captortherapeutics.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing AZD-5991-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, AZD-5991, in animal models. The focus is on identifying, monitoring, and managing potential cardiotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), which belongs to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] By binding to Mcl-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby triggering apoptosis in cancer cells that are dependent on Mcl-1 for survival.[3][5] Its primary therapeutic targets are hematological malignancies such as multiple myeloma and acute myeloid leukemia.[5][6]
Q2: Is cardiotoxicity a known risk with this compound?
Yes, cardiotoxicity has been identified as a dose-limiting toxicity for this compound.[7] Clinical trials involving this compound were placed on a clinical hold by the FDA due to observations of asymptomatic elevations in cardiovascular laboratory parameters, particularly when used in combination with other drugs like venetoclax.[8] This suggests that careful monitoring of cardiac function is crucial during preclinical studies.
Q3: What are the potential mechanisms of this compound-induced cardiotoxicity?
While the precise mechanisms are not fully elucidated, Mcl-1 is known to play a role in cardiomyocyte survival and mitochondrial function. Inhibition of Mcl-1 could potentially disrupt these processes, leading to cardiomyocyte stress or apoptosis.
Q4: Which animal models are most suitable for studying this compound cardiotoxicity?
Rodent models, such as rats and mice, are commonly used for initial cardiotoxicity screening.[9][10][11] The choice of species should consider the binding affinity of this compound to the Mcl-1 protein of that species. For instance, this compound has a lower binding affinity for mouse Mcl-1 compared to human Mcl-1.[1][2] Non-rodent models, such as non-human primates, may be considered for more advanced translational studies.
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe adverse effects at therapeutic doses.
Possible Cause:
-
Acute Cardiotoxicity: The dose administered may be causing rapid and severe cardiac dysfunction.
-
Species Sensitivity: The chosen animal model may be particularly sensitive to Mcl-1 inhibition.
-
Off-target effects: Although highly selective, off-target effects at higher concentrations cannot be entirely ruled out.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound to a lower, potentially non-toxic level and gradually escalate while monitoring for adverse events.
-
Cardiovascular Monitoring: Implement intensive cardiovascular monitoring from the start of the experiment. This includes frequent measurement of cardiac biomarkers and regular cardiac imaging.
-
Histopathological Analysis: Conduct detailed histopathological examination of cardiac tissue from any animals that die unexpectedly to look for signs of myocardial damage.
Issue 2: Elevated cardiac biomarkers without observable changes in cardiac function.
Possible Cause:
-
Subclinical Myocardial Injury: The elevated biomarkers may be an early indicator of myocardial injury that has not yet resulted in a measurable decline in cardiac function.[12][13]
-
Transient Effect: The biomarker elevation may be a transient response to the drug administration.
Troubleshooting Steps:
-
Serial Biomarker Measurement: Collect blood samples at multiple time points post-dose to track the kinetics of the biomarker elevation.[14]
-
Sensitive Imaging: Employ more sensitive cardiac imaging techniques, such as strain echocardiography or cardiac MRI, to detect subtle changes in myocardial function.
-
Correlate with Histopathology: At the end of the study, correlate the biomarker levels with histopathological findings to determine the extent of any underlying myocardial damage.
Data Presentation: Key Cardiac Safety Biomarkers
| Biomarker | Description | Typical Use in Preclinical Studies | Considerations |
| Cardiac Troponin I (cTnI) & T (cTnT) | Proteins released from damaged cardiomyocytes. Highly specific for cardiac injury.[12] | Gold standard for detecting cardiomyocyte necrosis.[12] | High-sensitivity assays are recommended to detect minor myocardial damage. |
| Natriuretic Peptides (BNP & NT-proBNP) | Hormones released in response to cardiac stress and pressure overload.[12][14] | Indicators of hemodynamic stress and ventricular wall tension. | Can be elevated due to non-cardiac factors, so should be interpreted in conjunction with other cardiac assessments. |
| Creatine Kinase-MB (CK-MB) | An isoenzyme of creatine kinase found primarily in the heart. | Historically used, but less specific than troponins. | Can be elevated with skeletal muscle injury. |
| Lactate Dehydrogenase (LDH) | An enzyme present in many tissues, including the heart. | Non-specific marker of tissue damage. | Limited utility for specific detection of cardiotoxicity. |
Experimental Protocols
Protocol 1: Cardiac Biomarker Monitoring in Rodents
Objective: To serially monitor key cardiac biomarkers in rodents treated with this compound.
Materials:
-
This compound formulation
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
ELISA or other immunoassay kits for cTnI, cTnT, and NT-proBNP
-
Plate reader
Procedure:
-
Collect baseline blood samples from all animals prior to the first dose of this compound.
-
Administer this compound according to the study protocol.
-
Collect blood samples at predetermined time points post-dosing (e.g., 6, 24, 48, and 72 hours).
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Analyze samples for cTnI, cTnT, and NT-proBNP concentrations using validated immunoassay kits according to the manufacturer's instructions.
-
Compare post-dose biomarker levels to baseline levels and to a vehicle-treated control group.
Protocol 2: Echocardiographic Assessment of Cardiac Function in Mice
Objective: To assess left ventricular function in mice treated with this compound using echocardiography.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the mouse in a supine position on a heating pad.
-
Remove the hair from the chest area using hair removal cream.
-
Apply a layer of ultrasound gel to the chest.
-
Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.
-
From the short-axis view, obtain M-mode images at the level of the papillary muscles.
-
Measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the system software.
-
Perform assessments at baseline and at specified time points throughout the study.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for assessing this compound-induced cardiotoxicity.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 12. The Role of Biomarkers in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZD-5991 Dosing for Preclinical Efficacy: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule of AZD-5991 to maximize efficacy in preclinical studies. This compound is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1.[1][2][3] While it has demonstrated significant anti-tumor activity in preclinical models, its clinical development was halted due to limited efficacy and concerns of cardiotoxicity in a Phase 1 trial.[4][5][6][7] This guide offers troubleshooting advice and frequently asked questions to navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BH3 mimetic that selectively binds to the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) with high affinity (Ki = 0.13 nM).[2] By inhibiting Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins like Bak. This leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in cancer cell death.[2][8] this compound shows high selectivity for Mcl-1 over other Bcl-2 family members such as Bcl-2, Bcl-xL, Bcl-w, and Bfl-1.[1][9]
Q2: In which cancer types has this compound shown the most promising preclinical activity?
A2: Preclinical studies have shown that this compound monotherapy is most effective in hematological malignancies, particularly acute myeloid leukemia (AML) and multiple myeloma (MM).[1][10] It has demonstrated the ability to cause tumor regression in xenograft models of both AML and MM after a single intravenous dose.[1][8] Some activity has also been observed in solid tumor cell lines, such as non-small cell lung cancer (NSCLC) and breast cancer.[1]
Q3: What are the known challenges and toxicities associated with this compound from clinical trials?
A3: A Phase 1 clinical trial of this compound in patients with relapsed or refractory hematologic malignancies revealed limited clinical activity across most cancer types, with the exception of a few objective responses in patients with myelodysplastic syndrome (MDS).[4][5][7] A significant concern was the high incidence of asymptomatic elevations in cardiac troponins (I or T), indicating potential cardiotoxicity.[5][6][7] The most common adverse events reported were diarrhea, nausea, and vomiting.[7] These factors ultimately led to the discontinuation of its clinical development.[4][5][6]
Q4: What dosing schedules have been explored for this compound in preclinical and clinical settings?
A4: In preclinical in vivo studies, single intravenous doses of this compound have been shown to be effective.[1][8] For example, a single dose was sufficient to cause tumor regression in multiple mouse xenograft models.[11] In the Phase 1 clinical trial, this compound was administered intravenously either once or twice weekly in 3-week cycles.[4][5][7] A modeling study based on in vitro data suggested that a shorter duration of exposure (e.g., 6 hours) within a 24-hour cycle might be more effective at maintaining the rate of cell kill than a longer exposure (e.g., 18 hours).[11][12]
Q5: How can I assess the in vitro potency of this compound in my cell lines?
A5: The in vitro potency of this compound can be assessed by determining the half-maximal effective concentration (EC50) for apoptosis induction. A common method is to treat cells with a range of this compound concentrations for a defined period (e.g., 6 hours) and then measure caspase-3 activation using a fluorescent substrate or Annexin V staining followed by flow cytometry.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High in vitro EC50 values (low potency) | Cell line may not be dependent on Mcl-1 for survival. | Profile your cell line for expression of Bcl-2 family proteins. Cell lines with high Mcl-1 and low Bcl-xL expression are more likely to be sensitive. |
| Acquired resistance to this compound. | Consider combination therapies. This compound has shown synergistic effects with the Bcl-2 inhibitor venetoclax and the proteasome inhibitor bortezomib in preclinical models.[1][4][5] | |
| Inconsistent in vivo efficacy | Suboptimal dosing schedule. | Explore different dosing frequencies and durations. Based on modeling studies, shorter, more frequent pulses of treatment may be more effective than prolonged exposure.[11][12] |
| Poor tumor penetration. | Although administered intravenously, ensure the tumor model is well-vascularized. Consider orthotopic models for better clinical relevance. | |
| Species-specific differences in Mcl-1 binding. | Be aware that the binding affinity of this compound is lower for mouse Mcl-1 (25-fold) and rat Mcl-1 (4-fold) compared to human Mcl-1.[1][2] This may impact efficacy in rodent models. | |
| Observing signs of toxicity in animal models (e.g., weight loss) | On-target toxicity in normal tissues that rely on Mcl-1. | Consider intermittent dosing schedules to allow for recovery of normal tissues. Monitor relevant biomarkers of toxicity. |
| Off-target effects. | Although highly selective, off-target effects cannot be completely ruled out at high concentrations. Ensure dosing is within a therapeutic window established in dose-ranging studies. |
Data Presentation
Table 1: In Vitro Potency of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | 6h Caspase EC50 (nM) |
| MOLP-8 | Multiple Myeloma | 33[1] |
| MV4;11 | Acute Myeloid Leukemia | 24[1] |
| NCI-H929 | Multiple Myeloma | Potent (data not quantified in source)[4] |
Table 2: In Vivo Efficacy of a Single Intravenous Dose of this compound in a Multiple Myeloma Xenograft Model (MOLP-8)
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) at Day 10 | Tumor Regression (TR) at Day 10 |
| 10 | 52%[9] | - |
| 30 | 93%[9] | - |
| 60 | - | 99% (6 out of 7 mice tumor-free)[9] |
| 100 | - | 100% (7 out of 7 mice tumor-free)[9] |
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Activation Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound or DMSO (vehicle control) to the cells and incubate for 6 hours.
-
Caspase-3 Activity Measurement: Following incubation, lyse the cells and add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MOLP-8) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Dosing: Administer a single intravenous injection of this compound at the desired dose levels. The control group receives a vehicle injection.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight for the duration of the study.
-
Pharmacodynamic Analysis: At a specified time point after dosing (e.g., 30 minutes), a subset of tumors can be harvested to assess target engagement by measuring the levels of cleaved caspase-3 via immunohistochemistry or western blotting.[1]
Mandatory Visualizations
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Multiscale Model Identifies Improved Schedule for Treatment of Acute Myeloid Leukemia In Vitro With the Mcl‐1 Inhibitor AZD5991 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiscale Model Identifies Improved Schedule for Treatment of Acute Myeloid Leukemia In Vitro With the Mcl-1 Inhibitor AZD5991 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AZD-5991
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AZD-5991, a potent and selective MCL-1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, leading to inconsistent or unexpected results.
Question 1: Why am I observing lower-than-expected potency or a complete lack of apoptotic response in my cell line?
Answer: The efficacy of this compound is highly dependent on the cellular context. Several factors could contribute to a lack of response:
-
Low MCL-1 Dependence: this compound is a BH3 mimetic that specifically targets MCL-1.[1][2][3] Cell lines that do not rely on MCL-1 for survival will not be sensitive to this inhibitor. It is crucial to assess the MCL-1 dependence of your cell line.
-
High Expression of Other Anti-Apoptotic Proteins: Overexpression of other anti-apoptotic proteins like BCL-2 or BCL-xL can compensate for MCL-1 inhibition, leading to resistance.[4]
-
Suboptimal Compound Concentration or Incubation Time: The potency of this compound is both concentration and time-dependent.[4][5] Ensure you are using a sufficient concentration range and appropriate incubation times to observe an effect. Refer to the data tables below for effective concentrations in various cell lines.
-
Compound Stability and Solubility Issues: this compound has poor intrinsic solubility.[6][7] Improper dissolution or storage can lead to reduced activity. See the troubleshooting section on compound handling for more details.
Question 2: My in vitro results are potent, but I'm not seeing the expected anti-tumor activity in my in vivo mouse models. What could be the cause?
Answer: Translating in vitro potency to in vivo efficacy can be challenging. Here are some potential reasons for discrepancies:
-
Pharmacokinetics and Formulation: this compound is administered intravenously.[1][3][8] The formulation and route of administration are critical for achieving adequate plasma concentrations.[8][9] Ensure you are using an appropriate vehicle for solubilization.
-
Species-Specific Differences in Affinity: this compound has a 25-fold lower binding affinity for mouse Mcl-1 compared to human Mcl-1.[1] This can lead to reduced efficacy in mouse models.
-
Tumor Microenvironment: The tumor microenvironment can confer resistance to BH3 mimetics.[10]
Question 3: I'm observing significant cell death, but my Western blot is not showing a clear increase in cleaved caspase-3.
Answer: While cleaved caspase-3 is a key marker of apoptosis, its detection can be transient. Consider the following:
-
Timing of Lysate Collection: The peak of caspase-3 cleavage can occur at different time points depending on the cell line and this compound concentration. A time-course experiment is recommended to identify the optimal time point for observing cleaved caspase-3.
-
Antibody Quality: Ensure you are using a high-quality antibody validated for the detection of cleaved caspase-3.
-
Alternative Apoptotic Pathways: While less common for this compound, consider the possibility of caspase-independent cell death pathways.
Question 4: How should I prepare my this compound stock solution to avoid solubility issues?
Answer: Due to its poor solubility, proper handling of this compound is critical.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[8]
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Working Dilutions: For in vitro experiments, dilute the DMSO stock solution in your cell culture medium. For in vivo studies, a specific formulation with solubilizing agents like PEG300 and Tween-80 may be necessary.[8] It is recommended to prepare fresh working solutions for each experiment.[8]
Data Presentation
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | Caspase Assay (6h) | 33 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Caspase Assay (6h) | 24 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 190 | [3] |
| K562 | Chronic Myeloid Leukemia | Cell Viability (72h) | 29,600 | [3] |
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.
| Bcl-2 Family Member | Assay | IC50 (nM) | Selectivity vs. MCL-1 | Reference |
| MCL-1 | FRET | 0.72 | - | [3] |
| BCL-2 | FRET | 20,000 | >27,000-fold | [3] |
| BCL-xL | FRET | 36,000 | >50,000-fold | [3] |
| BCL-w | FRET | 49,000 | >68,000-fold | [3] |
| Bfl-1 | FRET | 24,000 | >33,000-fold | [3] |
Table 2: Selectivity Profile of this compound against Bcl-2 Family Proteins.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates
-
This compound stock solution (in DMSO)
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps for quantifying apoptosis using flow cytometry.[2][11][12][13]
-
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
3. Western Blotting for MCL-1 and Cleaved Caspase-3
This protocol describes the detection of key protein markers involved in the mechanism of action of this compound.
-
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: this compound inhibits MCL-1, leading to apoptosis.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logic diagram for troubleshooting inconsistent this compound results.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991: A Novel Macrocyclic Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting AZD-5991 Resistance
This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to the MCL-1 inhibitor, AZD-5991, in their cell line models. We provide a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify the potential causes of resistance and design experiments to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that prevents programmed cell death (apoptosis).[3][4][5] In many cancers, particularly hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), cancer cells overexpress MCL-1 to survive.[3][4] this compound is a BH3 mimetic, meaning it mimics the BH3 domain of pro-apoptotic proteins.[1][6] It binds directly to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins like Bak.[5] This leads to the activation of the mitochondrial apoptosis pathway, resulting in rapid cancer cell death.[2][5]
Q2: My cell line is showing resistance to this compound. What are the potential reasons?
Resistance to this compound can be either intrinsic (pre-existing) or acquired (developed after treatment). Several mechanisms can contribute to this resistance:
-
Compensation by other anti-apoptotic proteins: A common mechanism of resistance to MCL-1 inhibitors is the upregulation of other anti-apoptotic BCL-2 family members, particularly BCL-2 itself.[7] The balance between pro- and anti-apoptotic proteins is crucial for determining a cell's fate. If BCL-2 levels are high, it can sequester pro-apoptotic proteins released from MCL-1, thereby preventing apoptosis.[7] The ratio of BCL-2 to MCL-1 expression may be a key determinant of sensitivity.[7]
-
Alterations in the tumor microenvironment: For in vivo or co-culture models, interactions between cancer cells and the surrounding microenvironment, such as bone marrow stromal cells (BMSCs), can confer resistance.[7] BMSCs can secrete pro-survival cytokines like Interleukin-6 (IL-6) and IL-8, which can protect cancer cells from the effects of this compound.[7]
-
Activation of pro-survival signaling pathways: The activation of alternative signaling pathways can promote cell survival and resistance. For instance, the ERK signaling pathway has been implicated in resistance to MCL-1 inhibitors by upregulating BCL-2 and downregulating the pro-apoptotic protein BIM.[8]
-
High MCL-1 expression and stability: While seemingly counterintuitive, high levels of MCL-1 protein do not always correlate with sensitivity to MCL-1 inhibitors.[8] Furthermore, some studies have shown that MCL-1 inhibitors can paradoxically lead to an increase in MCL-1 protein stability, although the functional consequence of this is not fully clear and may not always confer resistance.[9]
Troubleshooting Guides
If your cell line is demonstrating resistance to this compound, follow these steps to investigate the underlying cause.
Problem 1: Cell line shows high IC50 value for this compound in initial screens.
This suggests your cell line may have intrinsic resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for intrinsic this compound resistance.
Experimental Protocols
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM). Include a DMSO-treated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
-
-
Western Blotting for BCL-2 Family Proteins:
-
Lyse untreated cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against MCL-1, BCL-2, and BIM overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Problem 2: Cell line initially sensitive to this compound becomes resistant over time.
This suggests your cell line has acquired resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for acquired this compound resistance.
Experimental Protocols
-
Developing a Resistant Cell Line:
-
Culture the parental cell line in the presence of this compound at a concentration around the IC20.
-
Gradually increase the concentration of this compound as the cells adapt and resume normal proliferation.
-
This process can take several months.
-
Periodically check the IC50 to confirm the development of resistance.
-
-
Quantitative PCR (qPCR) for Gene Expression Analysis:
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for BCL2, MCL1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Line | This compound | 50 | 1 |
| Resistant Line | This compound | 1500 | 30 |
| Parental Line | Venetoclax | >10,000 | - |
| Resistant Line | Venetoclax | >10,000 | - |
| Parental Line | This compound + Venetoclax | 10 | - |
| Resistant Line | This compound + Venetoclax | 45 | - |
Table 2: Hypothetical Protein Expression Levels in Parental and Resistant Cell Lines
| Protein | Parental Line (Relative Expression) | Resistant Line (Relative Expression) |
| MCL-1 | 1.0 | 1.2 |
| BCL-2 | 1.0 | 5.8 |
| BIM | 1.0 | 0.3 |
| p-ERK | 1.0 | 4.5 |
Signaling Pathway Diagram
Caption: this compound mechanism of action and potential resistance pathways.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. probiologists.com [probiologists.com]
- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5991 In Vivo Toxicity Minimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, AZD-5991, in vivo. The focus is on identifying, monitoring, and minimizing potential toxicities based on available preclinical and clinical data.
Troubleshooting Guide: Managing Common In Vivo Toxicities
Q1: My animals are experiencing significant weight loss and gastrointestinal issues (diarrhea) after this compound administration. What steps can I take?
A1: Gastrointestinal distress, including diarrhea, nausea, and vomiting, were the most frequently reported adverse events in the Phase 1 clinical trial of this compound.[1][2][3][4] While preclinical studies in mice at doses up to 100 mg/kg did not report significant body weight loss, individual animal responses can vary.[5][6]
Troubleshooting Steps:
-
Dose Escalation and MTD Determination: If you have not already, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. The MTD is the highest dose that does not cause unacceptable toxicity.[2]
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration, such as hydrogel packs or subcutaneous fluid administration, to counteract dehydration from diarrhea.
-
Nutritional Support: Provide a highly palatable and easily digestible diet.
-
-
Dosing Schedule Modification: Consider alternative dosing schedules. If administering a single high dose, exploring a fractionated dosing regimen (lower doses given more frequently) may maintain efficacy while reducing peak exposure and associated GI toxicity.
-
Prophylactic Anti-diarrheal Agents: The use of anti-diarrheal medications could be considered, but this would need to be carefully validated to ensure it does not interfere with this compound's metabolism or efficacy.
Q2: I am concerned about potential cardiotoxicity with this compound in my animal model. How can I monitor for this?
A2: This is a critical concern, as the clinical development of this compound was halted due to a high incidence of asymptomatic troponin elevation, a marker of cardiac injury.[1][2][7] One patient experienced grade 3 troponin I increase consistent with myocardial infarction, and another had myocarditis.[1][3]
Monitoring Protocol for Cardiotoxicity in Preclinical Models:
-
Baseline Measurements: Before starting the experiment, collect baseline electrocardiogram (ECG) readings and serum troponin levels (Troponin-I or Troponin-T) from all animals.
-
Serial Monitoring:
-
ECG: Perform regular ECG monitoring (e.g., at peak plasma concentration and 24 hours post-dose) to detect any changes in cardiac rhythm or intervals (e.g., QT prolongation).
-
Troponin Levels: Collect blood samples at regular intervals (e.g., 24, 48, and 72 hours post-dose) to monitor for elevations in serum troponin levels. A post-hoc analysis of the clinical trial revealed that 83.1% of patients had elevated troponin T after receiving this compound.[1]
-
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of myocardial damage, inflammation, or fibrosis.
Frequently Asked Questions (FAQs)
Q3: What are the most common toxicities associated with this compound in vivo?
A3: Based on a Phase 1 clinical trial, the most common adverse events (AEs) were gastrointestinal.[1][2][4] Hematologic toxicities and cardiac-related findings were also significant.
Table 1: Summary of Common Adverse Events (All Grades) in Patients Treated with this compound [1][3]
| Adverse Event | Frequency |
| Diarrhea | 59.0% |
| Nausea | 55.1% |
| Vomiting | 47.4% |
| Hypokalemia | 29.5% |
| Fatigue | 25.6% |
| Febrile Neutropenia | 17.9% |
| Anemia | 15.4% |
| Sepsis | 12.8% |
| Asymptomatic Troponin | 10.3% |
| Elevation |
Q4: What are the known dose-limiting toxicities (DLTs) of this compound?
A4: Dose-limiting toxicities are severe adverse events that prevent further dose escalation. Five patients in the Phase 1 trial experienced DLTs.[2]
Table 2: Reported Dose-Limiting Toxicities (DLTs) for this compound [3]
| Dose-Limiting Toxicity | This compound Dose |
| Grade 3 Febrile Neutropenia | 250 mg QW (once weekly) |
| Grade 3 Sepsis | 400 mg QW |
| Grade 5 Tumor Lysis Syndrome | 800 mg QW |
| Grade 2 Myocarditis | 600 mg BIW (twice weekly) |
| Grade 3 Troponin I Increase | 400 mg QW + venetoclax |
Q5: Is there a risk of Tumor Lysis Syndrome (TLS) with this compound?
A5: Yes. One patient death in the clinical trial was attributed to Grade 5 (fatal) Tumor Lysis Syndrome.[2][3] TLS is a risk with potent, rapidly acting anti-cancer agents, especially in hematologic malignancies with high tumor burden.
Protocol for TLS Monitoring and Mitigation in Animal Models:
-
Risk Assessment: Identify animals with high tumor burden as being at higher risk.
-
Hydration: Ensure adequate hydration before and after this compound administration to promote renal clearance of uric acid and other metabolites.
-
Biochemical Monitoring: Monitor serum levels of uric acid, potassium, phosphorus, and calcium before and after treatment.
-
Dose Selection: Consider using a lower, more conservative starting dose in models with high tumor burden.
Q6: Can combination therapy help minimize this compound toxicity?
A6: In theory, combining this compound with another agent could allow for lower, less toxic doses of each drug while achieving a synergistic anti-tumor effect.[8] Preclinical studies showed that this compound enhanced the anti-tumor activity of venetoclax and bortezomib.[9][10][11] However, in the clinical trial, the combination of this compound with venetoclax still resulted in significant toxicities, including a DLT of troponin increase.[1][3]
Therefore, while combination therapy is a rational approach, it does not eliminate the inherent toxicities of this compound and requires careful dose optimization and toxicity monitoring.
Experimental Protocols & Visualizations
This compound Mechanism of Action and Apoptosis Induction
This compound is a BH3 mimetic that selectively binds to the anti-apoptotic protein MCL-1.[9][10] This binding releases pro-apoptotic proteins like BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[10]
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for In Vivo Toxicity Assessment
A logical workflow is crucial for systematically evaluating the in vivo toxicity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5991 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD-5991, a potent and selective MCL-1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Protect from moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months[2] | For shorter-term storage. |
2. How should I prepare this compound solutions for in vitro and in vivo experiments?
This compound has poor intrinsic solubility in aqueous solutions. For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For in vivo studies, a common formulation involves a mixture of solvents to maintain solubility and stability. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.
3. What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure, two primary degradation pathways are plausible:
-
Hydrolysis: As a macrocyclic molecule, this compound may be susceptible to hydrolysis, particularly at the amide bond within the macrocycle, when exposed to acidic or basic conditions.
-
Oxidation: The presence of two thioether (sulfide) linkages in the structure makes this compound susceptible to oxidation, which could convert the sulfides to sulfoxides or sulfones, potentially altering the compound's conformation and activity.
It is crucial to store the compound under recommended conditions to minimize degradation.
4. How does this compound induce apoptosis?
This compound is a BH3 mimetic that selectively binds to the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By binding to the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins, such as BAK. This allows BAK to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Final DMSO concentration is too high.- Low aqueous solubility of this compound. | - Ensure the final DMSO concentration in the media is low (typically <0.5%).- Prepare fresh dilutions from a high-concentration stock just before use.- Pre-warm the culture medium to 37°C before adding the compound. |
| Inconsistent or No Apoptotic Effect | - Cell line is not dependent on MCL-1 for survival.- Sub-optimal compound concentration.- Compound degradation. | - Confirm MCL-1 dependency of your cell line (e.g., via Western blot or literature review).- Perform a dose-response experiment to determine the optimal EC50.- Use freshly prepared solutions and ensure proper storage of the stock solution. |
| Off-Target Effects Observed | - High compound concentration.- Cell line-specific responses. | - Use the lowest effective concentration determined from dose-response studies.- Screen for off-target effects by assessing the health of non-MCL-1 dependent cell lines treated with the same concentration. |
| Acquired Resistance to this compound | - Upregulation of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL).- Mutations in the MCL-1 binding pocket. | - Consider combination therapies with inhibitors of other BCL-2 family members (e.g., Venetoclax).- Analyze resistant clones for mutations in the MCL1 gene. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Formulation Upon Injection | - Poor solubility of the formulation in physiological conditions. | - Optimize the formulation. A meglumine salt of this compound has been shown to improve solubility for intravenous administration.[2] |
| Lack of In Vivo Efficacy | - Inadequate dosing or schedule.- Poor bioavailability with the chosen route of administration.- Rapid metabolism or clearance. | - Perform pharmacokinetic studies to determine the optimal dosing regimen.- Ensure the formulation is suitable for the intended route of administration.- Correlate plasma concentration of this compound with pharmacodynamic markers (e.g., caspase-3 activation in tumors).[2] |
| Observed Toxicity (e.g., Cardiotoxicity) | - On-target toxicity due to MCL-1 inhibition in normal tissues.- Off-target effects. | - Monitor for signs of toxicity (e.g., weight loss, changes in behavior).- Consider dose reduction or alternative dosing schedules.- In clinical settings, elevations in troponin levels have been observed, suggesting the need for cardiac monitoring. |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol is a representative method for assessing the purity of this compound and detecting potential degradation products. It is based on common practices for stability-indicating methods for complex small molecules.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol:
To confirm the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize before injection. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H2O2. Incubate at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
Analyze the stressed samples using the HPLC method to ensure that degradation products are well-separated from the parent this compound peak.
References
Addressing variability in AZD-5991 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with AZD-5991, a potent and selective MCL-1 inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BH3 mimetic that acts as a direct and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] By binding to the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins like BAK, leading to the activation of the intrinsic apoptotic pathway, caspase cleavage, and ultimately, tumor cell death.[1][4] It exhibits high selectivity for MCL-1 over other BCL-2 family members such as BCL-2 and BCL-xL.[1][3]
Q2: In which cancer types has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated this compound's potent activity primarily in hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2][4] Single-agent activity has also been observed in some solid tumor cell lines, such as non-small cell lung cancer (NSCLC) and breast cancer.[2]
Q3: What is the binding affinity of this compound for MCL-1?
A3: this compound is a high-affinity MCL-1 inhibitor with a potency of less than 1 nM in biochemical assays (FRET) and a Ki of approximately 0.13-0.2 nM.[1]
Q4: Has this compound been evaluated in clinical trials?
A4: Yes, this compound has been assessed in a Phase 1 clinical trial (NCT03218683) for patients with relapsed or refractory hematologic malignancies, both as a monotherapy and in combination with venetoclax.[4][5] However, the study was ultimately closed due to an unfavorable risk/benefit ratio, with limited clinical activity and a high incidence of asymptomatic troponin elevation, suggesting potential cardiotoxicity.[5][6][7]
Troubleshooting Guide
Issue 1: High variability in cell viability or apoptosis assay results.
-
Possible Cause 1: Cell line-dependent sensitivity.
-
Recommendation: The cellular response to this compound is highly dependent on the expression levels of BCL-2 family proteins.[8][9] Cell lines with high MCL-1 expression and dependence are more likely to be sensitive.[2] It is crucial to characterize the BCL-2 family protein expression profile of your cell lines. Consider using cell lines with known sensitivity as positive controls.
-
-
Possible Cause 2: Inconsistent drug concentration or stability.
-
Recommendation: this compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is properly stored at -80°C and use fresh dilutions for each experiment.[10] Inconsistent results may arise from repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Suboptimal assay timing.
-
Recommendation: this compound can induce rapid apoptosis, with caspase-3 cleavage detected as early as 30 minutes after treatment in vivo.[2] For in vitro assays, consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line and assay.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Pharmacokinetic properties of this compound.
-
Recommendation: this compound has shown dose-dependent tumor regression in mouse xenograft models with intravenous administration.[1] However, its pharmacokinetic profile, including plasma protein binding, can influence its effective concentration at the tumor site.[11] Ensure your in vivo dosing regimen is appropriate for the model being used.
-
-
Possible Cause 2: Species-specific differences in MCL-1 binding.
-
Recommendation: this compound has a 25-fold lower binding affinity for mouse Mcl-1 compared to human Mcl-1.[2] This may lead to reduced efficacy in murine models compared to what is observed in human cell lines. Consider this when interpreting results from mouse models.
-
-
Possible Cause 3: Tumor microenvironment influences.
Issue 3: Unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: Cardiotoxicity.
-
Recommendation: Clinical data has shown a high incidence of asymptomatic troponin elevation with this compound treatment, suggesting potential cardiotoxicity.[5][7] While this is a greater concern for in vivo studies, be mindful of potential off-target effects in vitro, especially in long-term culture experiments. If working with primary cells, consider the source and potential for cardiac cell contamination.
-
-
Possible Cause 2: Off-target activity at high concentrations.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) |
| MOLP-8 | Multiple Myeloma | Caspase Activity (6h) | EC50 | 0.033 |
| MV4-11 | Acute Myeloid Leukemia | Caspase Activity (6h) | EC50 | 0.024 |
| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability (MTT, 72h) | IC50 | 0.19 |
| K562 | Chronic Myeloid Leukemia | Cell Viability (MTT, 72h) | IC50 | 29.6 |
| VAL | Diffuse Large B-cell Lymphoma | Cell Viability | IC50 | ~0.2 |
| SU-DHL4 | Diffuse Large B-cell Lymphoma | Cell Viability | IC50 | ~0.2 |
| SU-DHL6 | Diffuse Large B-cell Lymphoma | Cell Viability | IC50 | ~0.2 |
| Mino (parental) | Mantle Cell Lymphoma | Cell Viability | IC50 | 0.1 |
| Mino (ibrutinib-resistant) | Mantle Cell Lymphoma | Cell Viability | IC50 | 0.5 |
Table 2: In Vivo Efficacy of a Single Intravenous Dose of this compound in a Mouse Xenograft Model
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) after 10 days | Tumor Regression (TR) |
| 10 | 52% | - |
| 30 | 93% | - |
| 60 | - | 99% (6 out of 7 mice with no detectable tumors) |
| 100 | - | 100% (7 out of 7 mice with complete TR) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
3. Co-Immunoprecipitation (Co-IP) for MCL-1/Bim Interaction
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MCL-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against MCL-1 and Bim.
Visualizations
Caption: this compound inhibits MCL-1, leading to BAK activation and apoptosis.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdnewsline.com [mdnewsline.com]
- 7. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AZD-5991 and Other Potent Mcl-1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and resistance to therapy in a wide range of hematologic and solid tumors, making it a compelling target for cancer drug development. This guide provides an objective comparison of AZD-5991, a potent Mcl-1 inhibitor, with other notable inhibitors in its class, including S63845, AMG-176, and PRT1419. The comparison is supported by preclinical experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action: BH3 Mimetics Targeting Mcl-1
This compound and the other compared inhibitors are all classified as BH3 mimetics. They function by mimicking the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) to the BH3-binding groove of Mcl-1.[1][2] This competitive inhibition liberates pro-apoptotic effector proteins like Bak and Bax, which can then oligomerize and initiate the intrinsic mitochondrial apoptosis pathway, leading to cancer cell death.[3][4]
Comparative Performance Data
The following tables summarize the binding affinities and in vitro efficacy of this compound and its comparators against various cancer cell lines.
Table 1: Comparative Binding Affinities of Mcl-1 Inhibitors
| Inhibitor | Target | Binding Affinity (Kᵢ or Kₑ) | Assay Method |
| This compound | Human Mcl-1 | Kᵢ = 0.13 nM[5] | FRET |
| S63845 | Human Mcl-1 | Kₑ = 0.19 nM[6] | Not Specified |
| AMG-176 | Human Mcl-1 | Kᵢ < 1 nM[7] | Cell-free system |
| PRT1419 | Human Mcl-1 | IC₅₀ = 6.6 nM (BIM binding)[8] | Fluorescence Polarization |
| MIK665 (S64315) | Human Mcl-1 | Kᵢ = 1.2 nM[9] | Not Specified |
| A-1210477 | Human Mcl-1 | Kᵢ = 0.454 nM[9] | Not Specified |
Table 2: Comparative In Vitro Efficacy (IC₅₀/EC₅₀) of Mcl-1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (EC₅₀, nM) | S63845 (IC₅₀, nM) | AMG-176 (IC₅₀, µM) | PRT1419 (IC₅₀, µM) |
| MOLP-8 | Multiple Myeloma | 33[10] | - | - | - |
| MV4-11 | Acute Myeloid Leukemia | 24[10] | 4-233[6] | - | - |
| NCI-H929 | Multiple Myeloma | - | <100[6] | - | - |
| OPM-2 | Multiple Myeloma | - | - | - | <1[11] |
| TMD8 | Diffuse Large B-cell Lymphoma | - | - | 1.45 (48h)[12] | - |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | - | - | 0.21 (48h)[12] | - |
| DOHH-2 | Double-Hit Lymphoma | - | - | 0.23 (48h)[12] | - |
| Ramos | Burkitt's Lymphoma | - | - | - | - |
Note: IC₅₀ and EC₅₀ values can vary between studies due to different experimental conditions. Direct head-to-head comparisons in the same study are ideal for the most accurate assessment.
In Vivo Efficacy in Preclinical Models
The antitumor activity of these Mcl-1 inhibitors has been evaluated in various xenograft models of human cancers.
Table 3: Comparative In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | MOLP-8 (Multiple Myeloma) | Single i.v. dose (30 mg/kg) | 93% TGI[3] |
| This compound | NCI-H929 (Multiple Myeloma) | In combination with bortezomib | Enhanced efficacy compared to single agents[13] |
| S63845 | AMO1 (Multiple Myeloma) | 25 mg/kg, i.v. | 114% TGI (complete regression in 7/8 mice)[6] |
| S63845 | MV4-11 (AML) | 12.5 mg/kg, i.v. | 86% TGI[6] |
| AMG-176 | OPM-2 (Multiple Myeloma) | 60 mg/kg, p.o., twice weekly | 21% tumor regression[6] |
| AMG-176 | MOLM-13 (AML) | 30 or 60 mg/kg, p.o., twice weekly | Significant dose-dependent inhibition of tumor burden[6] |
| PRT1419 | OPM2 (Multiple Myeloma) | Oral administration | Tumor regressions[11] |
| PRT1419 | MV4-11 (AML) | Oral administration | Tumor regressions[11] |
Clinical Trial Status and Cardiotoxicity
While showing promise in preclinical studies, the clinical development of several Mcl-1 inhibitors has been hampered by on-target cardiotoxicity.[14][15] Mcl-1 is essential for the survival and function of cardiomyocytes, and its inhibition can lead to cardiac dysfunction.[16]
-
This compound: The Phase I clinical trial (NCT03218683) for relapsed/refractory hematologic malignancies was terminated due to a high incidence of asymptomatic troponin elevation, a marker of cardiac injury.[17]
-
AMG-176: The Phase I trial (NCT02675452) was also terminated due to cardiac toxicity.[14]
-
MIK665 (S64315): Development was discontinued due to cardiovascular-related dose-limiting toxicities.[9][18]
-
PRT1419: A Phase I trial (NCT04543305) in patients with relapsed/refractory hematologic malignancies was initiated.[19] Another Phase 1 study in solid tumors reported no cardiac toxicity.[20]
The mechanism of Mcl-1 inhibitor-induced cardiotoxicity is thought to involve the disruption of mitochondrial dynamics and function in cardiomyocytes, leading to necrosis rather than apoptosis.[14][19][21]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors operate and how they are evaluated, the following diagrams illustrate the Mcl-1 signaling pathway and a general workflow for inhibitor testing.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: General experimental workflow for Mcl-1 inhibitor evaluation.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
Principle: The assay measures the inhibition of the interaction between a terbium-labeled donor (e.g., anti-His antibody bound to His-tagged Mcl-1) and a dye-labeled acceptor (e.g., a fluorescently labeled BH3 peptide). When the donor and acceptor are in close proximity, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[13]
Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 3x stock solution with distilled water.
-
Dilute the terbium-labeled donor and dye-labeled acceptor in 1x Assay Buffer.
-
Prepare a serial dilution of the Mcl-1 inhibitor in 1x Assay Buffer.
-
Thaw and dilute the Mcl-1 protein and the peptide ligand in 1x Assay Buffer. Note: Mcl-1 protein is sensitive to freeze-thaw cycles.[13]
-
-
Assay Plate Setup (384-well plate):
-
Add diluted anti-His Tb-labeled donor and dye-labeled acceptor to all wells.
-
Add the test inhibitor at various concentrations to the "Test Inhibitor" wells.
-
Add Assay Buffer to the "Negative Control" and "Positive Control" wells.
-
Add the diluted MCL-1 Peptide Ligand to the "Positive Control" and "Test Inhibitor" wells.
-
Add Assay Buffer to the "Negative Control" wells.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding diluted Mcl-1 protein to the "Negative Control," "Positive Control," and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 2 hours.
-
-
Data Acquisition:
-
Read the fluorescence intensity in a microplate reader capable of TR-FRET. Measure the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[10][11]
Protocol:
-
Cell Plating:
-
Seed cancer cells in an opaque-walled multiwell plate (e.g., 96-well) in culture medium and incubate to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ or EC₅₀ value by plotting the percentage of viability against the inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Mcl-1 inhibitors.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the Mcl-1 inhibitor, and the effect on tumor growth and animal survival is monitored.[22]
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., SCID or nude mice).
-
-
Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., MOLP-8, OPM-2) subcutaneously or orthotopically into the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the Mcl-1 inhibitor via the appropriate route (e.g., intravenous, oral) at the predetermined dose and schedule. The vehicle used for the control group should be the same as that used to formulate the inhibitor.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers like cleaved caspase-3).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
If applicable, generate Kaplan-Meier survival curves and perform statistical analysis.
-
Conclusion
This compound and other selective Mcl-1 inhibitors have demonstrated potent preclinical antitumor activity. However, the on-target cardiotoxicity observed in early clinical trials highlights a significant challenge for this class of drugs. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers to compare and evaluate these important therapeutic agents. Future research will likely focus on developing Mcl-1 inhibitors with an improved therapeutic window, potentially through novel delivery systems or intermittent dosing schedules, to mitigate cardiac toxicity while retaining efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. ch.promega.com [ch.promega.com]
- 15. captortherapeutics.com [captortherapeutics.com]
- 16. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. | BioWorld [bioworld.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mcl-1 Inhibitors: AZD-5991 vs. S63845
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein in various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparative analysis of two potent and selective Mcl-1 inhibitors, AZD-5991 and S63845, focusing on their preclinical efficacy, mechanism of action, and clinical development landscape.
At a Glance: Key Comparative Metrics
| Feature | This compound | S63845 |
| Mechanism of Action | Selective BH3 mimetic, directly inhibiting Mcl-1 | Selective BH3 mimetic, directly inhibiting Mcl-1 |
| Binding Affinity (to human Mcl-1) | <1 nM (FRET)[1]; Kᵢ = 0.13-0.2 nM[2][3] | Kd = 0.19 nM[4] |
| Selectivity | >10,000-fold for Mcl-1 over other Bcl-2 family members[1]. >5,000-fold over Bcl-2 and >8,000-fold over Bcl-xL[5][6]. | Highly selective for Mcl-1 with no discernible binding to Bcl-2 or Bcl-xL[7]. |
| Primary Indications (Preclinical) | Acute Myeloid Leukemia (AML), Multiple Myeloma (MM)[1][8][9] | Multiple Myeloma (MM), Lymphoma, Acute Myeloid Leukemia (AML)[10][11][12] |
| Clinical Development Status | Phase 1 trial terminated due to cardiac toxicity and limited efficacy[5][13][14][15][16]. | Preclinical; a second-generation compound (S64315/MIK665) advanced to clinical trials. |
Preclinical Efficacy: A Head-to-Head Look
Both this compound and S63845 have demonstrated potent anti-tumor activity in preclinical models of hematological malignancies. While direct comparative studies are limited, the available data allows for an assessment of their individual performance.
In Vitro Efficacy: Potent Induction of Apoptosis
Both compounds induce apoptosis in Mcl-1-dependent cancer cell lines at low nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value |
| MOLP-8 | Multiple Myeloma | Caspase EC₅₀ (6h) | 33 nM[1] |
| MV4-11 | Acute Myeloid Leukemia | Caspase EC₅₀ (6h) | 24 nM[1] |
| OCI-AML3 | Acute Myeloid Leukemia | IC₅₀ (96h) | 420 nM[17] |
| U937 | Acute Myeloid Leukemia | IC₅₀ (96h) | 9.2 µM[17] |
| KG1a | Acute Myeloid Leukemia | IC₅₀ (96h) | 14.9 µM[17] |
Table 2: In Vitro Efficacy of S63845 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value |
| Multiple Myeloma Cell Lines (sensitive) | Multiple Myeloma | IC₅₀ | < 0.1 µM[18] |
| AML Cell Lines | Acute Myeloid Leukemia | IC₅₀ | 4-233 nM[18] |
| Eµ-Myc Lymphoma Cell Lines | Lymphoma | IC₅₀ | 161-282 nM[19] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | IC₅₀ | ~10 nM[20] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | IC₅₀ | ~10 nM[20] |
In Vivo Efficacy: Tumor Regression in Xenograft Models
In vivo studies have corroborated the potent anti-tumor effects of both inhibitors.
This compound:
-
In a Multiple Myeloma (MOLP-8) xenograft model, a single intravenous dose of 100 mg/kg resulted in complete tumor regression[8].
-
In an Acute Myeloid Leukemia (MV4-11) xenograft model, a single intravenous dose of 100 mg/kg led to complete tumor regression in all treated mice[8].
S63845:
-
In a Multiple Myeloma xenograft model, treatment with 25 mg/kg of S63845 resulted in complete tumor regression in 7 out of 8 mice[18].
-
In an Acute Myeloid Leukemia xenograft model, treatment with 25 mg/kg of S63845 led to complete remission in 6 out of 8 mice[18].
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and S63845 are BH3 mimetics that selectively bind to the BH3-binding groove of the anti-apoptotic protein Mcl-1. This action prevents Mcl-1 from sequestering the pro-apoptotic proteins BAK and BAX. Once liberated, BAK and BAX oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Mechanism of Mcl-1 inhibition by this compound and S63845.
Experimental Protocols
Apoptosis Assay via Annexin V Staining and Flow Cytometry
This protocol is a standard method for quantifying apoptosis induced by Mcl-1 inhibitors.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Culture cancer cells and treat with varying concentrations of this compound or S63845 for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently harvest both adherent and suspension cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for assessing apoptosis by flow cytometry.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of Mcl-1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., MOLP-8, MV4-11)
-
This compound or S63845 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or S63845 (e.g., intravenously) according to the planned dosing schedule. The control group receives a vehicle.
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Clinical Development and Safety Profile
The clinical development trajectories of this compound and S63845 diverge significantly, primarily due to safety concerns.
This compound: A Phase 1 clinical trial of this compound in patients with relapsed/refractory hematologic malignancies was terminated. The primary reasons for discontinuation were a high incidence of asymptomatic elevations in cardiac troponins, indicating potential cardiotoxicity, and limited overall clinical activity.[5][13][14][15][16] The most common adverse events reported were diarrhea, nausea, and vomiting.[5][14][15][16]
S63845: S63845 itself did not enter clinical trials. Instead, a second-generation Mcl-1 inhibitor, S64315 (MIK665), was advanced into clinical development. This highlights a strategy of optimizing lead compounds to potentially mitigate off-target effects or improve therapeutic index.
The cardiotoxicity observed with Mcl-1 inhibitors is a significant concern and is thought to be a class-wide effect. Mcl-1 plays a crucial role in cardiomyocyte survival and mitochondrial function, and its inhibition can lead to cardiac dysfunction.[21][22][23][24][25]
Conclusion
Both this compound and S63845 are highly potent and selective Mcl-1 inhibitors with robust preclinical anti-tumor activity in hematological malignancies. Their primary mechanism of action involves the direct inhibition of Mcl-1, leading to the induction of the intrinsic apoptotic pathway. However, the clinical development of Mcl-1 inhibitors has been challenging, as exemplified by the termination of the this compound trial due to cardiotoxicity. The progression of a second-generation compound from the S63845 program suggests that medicinal chemistry efforts are focused on improving the safety profile of this class of drugs. For researchers and drug developers, the comparative data presented here underscores the therapeutic potential of Mcl-1 inhibition while highlighting the critical need to address the associated cardiotoxicity for successful clinical translation.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 12. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 13. youtube.com [youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 18. Compound could treat a range of blood cancers | MDedge [mdedge.com]
- 19. researchgate.net [researchgate.net]
- 20. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ncardia.com [ncardia.com]
- 22. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. captortherapeutics.com [captortherapeutics.com]
- 24. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
AZD-5991: A Comparative Analysis of its Cross-reactivity with Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of Mcl-1 is a known driver of tumorigenesis and is associated with resistance to various anticancer therapies.[2] This guide provides a comparative analysis of this compound's binding affinity across multiple Bcl-2 family proteins, supported by quantitative data and detailed experimental methodologies.
High Selectivity of this compound for Mcl-1
This compound demonstrates exceptional selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The binding affinities, determined by Förster Resonance Energy Transfer (FRET) based assays, are summarized in the table below.
| Target Protein | IC50 (μM) | Ki (μM) | Selectivity Fold (vs. Mcl-1 Ki) |
| Mcl-1 | 0.00072 | 0.0002 | 1 |
| Bcl-2 | 20 | 6.8 | >34,000 |
| Bcl-xL | 36 | 18 | >90,000 |
| Bcl-w | 49 | 25 | >125,000 |
| Bfl-1 | 24 | 12 | >60,000 |
Data sourced from FRET assays.[4]
The data clearly illustrates that this compound is significantly more potent against Mcl-1, with Ki values in the picomolar range, compared to its micromolar activity against other Bcl-2 family proteins.[4] This remarkable selectivity, with a greater than 10,000-fold lower binding affinity for other Bcl-2 family members, underscores its targeted mechanism of action.[1]
Mechanism of Action: Inducing Apoptosis
This compound functions as a BH3 mimetic. It binds directly to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak.[4][5] This action liberates Bak, allowing it to oligomerize and permeabilize the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[2]
Experimental Protocols
The binding affinity of this compound and its cross-reactivity with other Bcl-2 family proteins are typically determined using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay format is well-suited for high-throughput screening.
Principle of the TR-FRET Assay
The assay measures the inhibition of the interaction between a Bcl-2 family protein (e.g., Mcl-1) and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., Bak). The Bcl-2 family protein is typically tagged (e.g., with His or GST), and its binding partner is labeled with a different fluorophore. A lanthanide chelate (e.g., Terbium or Europium) serves as the FRET donor, and a suitable acceptor fluorophore (e.g., fluorescein or a cyanine dye) is conjugated to the BH3 peptide. When the protein and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
Generalized TR-FRET Protocol for Bcl-2 Family Protein Binding
-
Reagent Preparation:
-
Prepare a 3x assay buffer and dilute to 1x with distilled water as needed.
-
Reconstitute and dilute the tagged Bcl-2 family protein (e.g., His-tagged Mcl-1), the fluorescently labeled BH3 peptide, the lanthanide-labeled antibody (e.g., Tb-anti-His), and the acceptor fluorophore to their final concentrations in 1x assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) at the desired concentrations.
-
-
Assay Plate Preparation (384-well format):
-
Add the test compound solution to the appropriate wells.
-
Add the diluted Bcl-2 family protein to all wells except the negative control.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
Add the lanthanide-labeled antibody and acceptor fluorophore to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of TR-FRET measurements.
-
Measure the emission at two wavelengths: the donor emission (e.g., ~620 nm for Terbium) and the acceptor emission (e.g., ~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, considering the concentrations of the interacting protein and peptide.
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
AZD-5991: A Synergistic Partner in Chemotherapy for Hematological Malignancies
For Immediate Release
AZD-5991, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), has demonstrated significant synergistic effects when combined with standard-of-care chemotherapy agents in preclinical models of hematological malignancies. This guide provides a comprehensive comparison of this compound's synergistic activity with cytarabine, bortezomib, and the BCL-2 inhibitor venetoclax, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Synergistic Effects with Standard Chemotherapies
This compound has been shown to enhance the efficacy of several chemotherapeutic agents, offering a promising strategy to overcome resistance and improve treatment outcomes in cancers that are dependent on MCL-1 for survival. The following sections detail the synergistic interactions observed with key anti-cancer drugs.
This compound and Cytarabine in Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated a synergistic anti-leukemic effect between this compound and cytarabine (Ara-C), a cornerstone of AML therapy. The combination leads to a significant increase in apoptosis in AML cell lines and primary patient samples[1][2]. The mechanism underlying this synergy involves the downregulation of MCL-1 by cytarabine, which primes the cells for this compound-mediated apoptosis, and the enhancement of cytarabine-induced DNA damage by this compound[1][2].
Quantitative Analysis of Synergy:
| Cell Line | Drug Combination | Effect | Reference |
| MOLM-13 | This compound + Cytarabine | Synergistic Induction of Apoptosis | [1] |
| OCI-AML3 | This compound + Cytarabine | Synergistic Induction of Apoptosis | [1] |
| Primary AML Samples | This compound + Cytarabine | Synergistic Induction of Apoptosis | [1] |
This compound and Bortezomib in Multiple Myeloma (MM)
The combination of this compound with the proteasome inhibitor bortezomib has shown potent synergistic anti-myeloma activity. Bortezomib is known to increase the levels of pro-apoptotic NOXA, which neutralizes MCL-1, thereby sensitizing MM cells to MCL-1 inhibition by this compound. This dual approach leads to enhanced apoptosis and tumor regression in preclinical MM models[3][4][5][6][7][8].
In Vivo Synergistic Efficacy:
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) / Tumor Regression (TR) | Reference |
| NCI-H929 (MM) | This compound (30 mg/kg) + Bortezomib | 88% TR | [3] |
| MOLP-8 (MM) | This compound (single i.v. dose) | Dose-dependent TGI to TR | [3] |
This compound and Venetoclax in AML and MM
Venetoclax, a selective BCL-2 inhibitor, has shown remarkable efficacy in certain leukemias but resistance, often mediated by high MCL-1 expression, is a clinical challenge. The combination of this compound and venetoclax dually targets the two key anti-apoptotic proteins, MCL-1 and BCL-2, leading to profound synergistic apoptosis in both AML and MM cells[9][10][11][12]. This combination has been shown to be effective in venetoclax-resistant models[10].
Quantitative Analysis of Synergy:
| Cell Line | Drug Combination | Synergy Score (Bliss/Loewe) | Reference |
| MOLM-13 (AML) | This compound + Venetoclax | Synergistic | [9][12] |
| OCI-AML2 (AML) | This compound + Venetoclax | Synergistic | [9][12] |
| MM.1S (MM) | This compound + Venetoclax | Synergistic (Isobologram analysis) | [10] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with chemotherapy are rooted in the fundamental mechanisms of apoptosis regulation. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound inhibits MCL-1, releasing BAK to induce apoptosis.
Caption: Dual inhibition of MCL-1 and BCL-2 enhances apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic effect of drug combinations.
Protocol:
-
Cell Seeding: Plate AML or MM cells in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Drug Treatment: Treat cells with a dose matrix of this compound and the chemotherapeutic agent (e.g., cytarabine, bortezomib, or venetoclax) for 48-72 hours. Include single-agent dose-response curves and a vehicle control.
-
Viability Assay: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) or by flow cytometry with Annexin V and propidium iodide staining to quantify apoptosis.
-
Data Analysis: Calculate IC50 values for single agents using non-linear regression. Determine synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Alternatively, use synergy landscape models like the Bliss independence or Loewe additivity models[9][12].
Caption: Workflow for assessing drug combination synergy in vitro.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a tumor-bearing mouse model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human AML or MM cells (e.g., MOLM-13 or NCI-H929) into immunodeficient mice (e.g., NSG or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer this compound (e.g., intravenously) and the chemotherapeutic agent according to the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression (TR) for each treatment group compared to the vehicle control.
Conclusion
The preclinical data strongly support the synergistic potential of this compound with various chemotherapeutic agents in hematological malignancies. The ability of this compound to enhance the pro-apoptotic effects of cytarabine, bortezomib, and venetoclax provides a strong rationale for further clinical investigation of these combination therapies in patients with AML and MM. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the design of future studies aimed at translating these promising preclinical findings into clinical benefits.
References
- 1. Journals – Biomedical Research Center of the Slovak Academy of Sciences [bmc.sav.sk]
- 2. Synergistic activity and mechanism of cytarabine and MCL-1 inhibitor AZD5991 against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. research.monash.edu [research.monash.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide: AZD-5991 Versus Dual Bcl-2/Mcl-1 Inhibition Strategies
In the landscape of targeted cancer therapy, particularly for hematological malignancies, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis. Overexpression of anti-apoptotic proteins, such as Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1), is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to conventional therapies. This guide provides a detailed comparison of two therapeutic approaches targeting these survival proteins: the selective Mcl-1 inhibitor, AZD-5991, and the strategy of dual Bcl-2/Mcl-1 inhibition.
Introduction to Therapeutic Strategies
This compound is a potent and highly selective macrocyclic inhibitor of Mcl-1.[1][2] As a BH3 mimetic, it binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering the intrinsic apoptotic pathway.[1] Its high selectivity for Mcl-1 over other Bcl-2 family members, such as Bcl-2 and Bcl-xL, was a key design feature aimed at minimizing off-target toxicities.[1][3]
Dual Bcl-2/Mcl-1 inhibition is a therapeutic strategy that aims to simultaneously neutralize two key anti-apoptotic proteins. This is primarily achieved through the combination of a selective Bcl-2 inhibitor, such as venetoclax, with a selective Mcl-1 inhibitor (e.g., S63845 or AMG-176).[4][5][6] The rationale for this approach is to overcome the resistance mechanisms that can arise from the upregulation of one anti-apoptotic protein when the other is inhibited.[4] While single agents designed to dually inhibit both Bcl-2 and Mcl-1 are in development, the most mature preclinical and clinical data comes from these combination strategies.[7]
Mechanism of Action and Signaling Pathways
Both this compound and dual Bcl-2/Mcl-1 inhibitors function by modulating the intrinsic apoptotic pathway, which is governed by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
This compound specifically targets Mcl-1, an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim. By binding to Mcl-1, this compound liberates these pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[8]
Dual Bcl-2/Mcl-1 inhibition casts a wider net by targeting two critical survival proteins. Venetoclax binds to Bcl-2, releasing pro-apoptotic proteins sequestered by it. Concurrently, an Mcl-1 inhibitor performs the same function at the Mcl-1 protein. This dual action is intended to prevent the compensatory upregulation of one protein in response to the inhibition of the other, a known mechanism of resistance.[4] This synergistic action is designed to more effectively lower the apoptotic threshold in cancer cells.
Preclinical Performance: A Head-to-Head Comparison
The preclinical activity of this compound and dual Bcl-2/Mcl-1 inhibition strategies has been extensively evaluated in various cancer models, particularly in multiple myeloma (MM) and acute myeloid leukemia (AML).
In Vitro Potency and Selectivity
| Parameter | This compound | Dual Bcl-2/Mcl-1 Inhibition (Venetoclax + S63845) |
| Target(s) | Mcl-1 | Bcl-2 and Mcl-1 |
| Binding Affinity (FRET IC50) | Mcl-1: 0.7 nM[2] | Venetoclax (Bcl-2): <0.01 µM; S63845 (Mcl-1): <1.2 nM[9] |
| Selectivity | >10,000-fold for Mcl-1 over other Bcl-2 family members[1] | Each agent is highly selective for its respective target. |
| Cellular Activity (EC50) | MOLP-8 (MM): 33 nM (Caspase activity)[1] MV4-11 (AML): 24 nM (Caspase activity)[1] | Synergistic cell death observed at low nanomolar concentrations in various cell lines.[4][6] |
In Vivo Efficacy
| Model | This compound | Dual Bcl-2/Mcl-1 Inhibition (Venetoclax + S63845) |
| Multiple Myeloma (MM) Xenograft | Single i.v. dose of 100 mg/kg led to complete tumor regression in the MOLP-8 model.[8] | Combination treatment resulted in improved survival compared to single agents in a systemic RPMI-8226 mouse model.[4] |
| Acute Myeloid Leukemia (AML) Xenograft | A single i.v. dose of 100 mg/kg induced complete tumor regression in the MV4-11 model.[8] | Combination of S55746 (a Bcl-2 inhibitor) and S63845 produced rapid and durable remissions in cell line and patient-derived xenograft models.[6] |
Clinical Development and Outlook
The clinical translation of these two strategies has had divergent paths.
This compound entered a Phase I clinical trial for patients with relapsed or refractory hematologic malignancies (NCT03218683).[8] However, the study revealed limited clinical activity and a high incidence of asymptomatic elevations in cardiac troponins, raising concerns about cardiotoxicity.[3] These findings ultimately led to the discontinuation of its clinical development.
The dual Bcl-2/Mcl-1 inhibition strategy, primarily through combinations, is an active and promising area of clinical investigation. The success of the Bcl-2 inhibitor venetoclax in various hematological cancers has paved the way for combination therapies aimed at overcoming resistance.[10] Several clinical trials are underway to evaluate the safety and efficacy of combining venetoclax or other Bcl-2 inhibitors with emerging Mcl-1 inhibitors.[6] This approach holds the potential to address the challenge of Mcl-1-mediated resistance to venetoclax.
Experimental Methodologies
The preclinical data presented in this guide are based on a variety of established experimental protocols.
Förster Resonance Energy Transfer (FRET) Assay
This biochemical assay is used to determine the binding affinity and selectivity of inhibitors to Bcl-2 family proteins.
Protocol:
-
Recombinant Mcl-1 or other Bcl-2 family proteins are incubated with a fluorescently labeled BH3 peptide (e.g., from Bim or Bak) that is known to bind to the protein.
-
In the absence of an inhibitor, the binding of the peptide to the protein brings the fluorescent donor and acceptor molecules into close proximity, resulting in a FRET signal.
-
The test compound (e.g., this compound) is added at various concentrations.
-
If the compound binds to the protein, it displaces the labeled peptide, leading to a decrease in the FRET signal.
-
The concentration at which the compound inhibits 50% of the FRET signal is determined as the IC50 value.[11][12][13][14][15]
Caspase Activity Assay
This cell-based assay measures the induction of apoptosis by quantifying the activity of executioner caspases, such as caspase-3 and -7.
Protocol (Caspase-Glo® 3/7 Assay):
-
Cancer cells are seeded in a multi-well plate and treated with the test compound(s) at various concentrations for a specified duration.
-
The Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD), is added to each well.[16][17][18][19][20]
-
The reagent lyses the cells, and if caspases-3/7 are active, they cleave the substrate, releasing aminoluciferin.
-
The released aminoluciferin is a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase activity.[16][17]
-
The luminescence is measured using a luminometer, and the EC50 value (the concentration that induces 50% of the maximal caspase activity) is calculated.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Protocol:
-
Cells are treated with the test compound(s).
-
The cells are then resuspended in a binding buffer and stained with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[21][23]
-
Annexin V binds to the exposed PS on the surface of apoptotic cells.
-
PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) populations.[21][22][23]
In Vivo Xenograft Models
These studies are crucial for evaluating the anti-tumor efficacy of drug candidates in a living organism.
Protocol (Subcutaneous Multiple Myeloma Model):
-
Human multiple myeloma cells (e.g., MOLP-8, RPMI-8226) are cultured and harvested.[24][25][26][27][28]
-
A specific number of cells (e.g., 1-10 million) are injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).[24][25][27]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test compound(s) are administered according to the planned dosing schedule (e.g., intravenous, oral).
-
Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot for apoptotic markers). The primary endpoints are typically tumor growth inhibition and overall survival.[4]
Conclusion
The selective Mcl-1 inhibitor this compound demonstrated impressive preclinical potency and a clear mechanism of action. However, its clinical development was halted due to safety concerns, highlighting the challenges in targeting Mcl-1. In contrast, the strategy of dual Bcl-2/Mcl-1 inhibition, primarily through the combination of selective inhibitors like venetoclax and emerging Mcl-1 antagonists, represents a highly promising and actively pursued avenue in cancer therapy. The preclinical data strongly support the synergistic potential of this approach to overcome resistance and enhance anti-tumor activity. As more selective and safer Mcl-1 inhibitors advance in clinical trials, the dual inhibition strategy is poised to become a significant component of the therapeutic armamentarium against hematological and potentially solid tumors. Further research into single-agent dual Bcl-2/Mcl-1 inhibitors is also warranted to potentially simplify treatment regimens and optimize therapeutic outcomes.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. tripod.nih.gov [tripod.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 25. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 27. yeasenbio.com [yeasenbio.com]
- 28. Tracking human multiple myeloma xenografts in NOD-Rag-1/IL-2 receptor gamma chain-null mice with the novel biomarker AKAP-4 - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5991: A Comparative Analysis of a Selective MCL-1 Inhibitor in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results and limitations of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The performance of this compound is compared with other MCL-1 inhibitors, AMG-176 and S64315 (MIK665), with a focus on experimental data from their respective clinical trials. This document is intended to offer an objective resource for researchers and professionals in the field of oncology drug development.
Executive Summary
This compound is a macrocyclic BH3 mimetic that binds with high affinity to MCL-1, inducing apoptosis in cancer cells dependent on this survival protein.[1][2] Preclinical studies demonstrated promising anti-tumor activity in models of multiple myeloma (MM) and acute myeloid leukemia (AML). However, a Phase 1 first-in-human clinical trial (NCT03218683) was terminated early due to a combination of limited clinical efficacy and safety concerns, specifically a high incidence of asymptomatic troponin elevations, suggesting potential cardiotoxicity.[1][2][3] Similar challenges, including cardiac-related adverse events and insufficient efficacy, have also led to the discontinuation of clinical trials for other MCL-1 inhibitors, such as AMG-176 and S64315 (MIK665), highlighting a class-wide toxicity issue.
Comparative Clinical Trial Data
The following tables summarize the available quantitative data from the Phase 1 clinical trials of this compound, AMG-176, and S64315 (MIK665). It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and the limited availability of detailed public data for the comparator agents, largely because of their early termination.
Table 1: Efficacy and Response Rates
| Parameter | This compound (NCT03218683) | AMG-176 (NCT02675452) | S64315 (MIK665) (NCT02992483) |
| Overall Response Rate (ORR) | Low overall response rate across various hematologic malignancies.[1][2][3] Three of five patients with Myelodysplastic Syndromes (MDS) achieved an objective response (1 partial remission with monotherapy, 1 marrow complete remission with monotherapy, and 1 marrow complete remission with venetoclax combination).[1][3] No objective responses were observed in patients with other hematologic malignancies.[2] | Data on overall response rates are not readily available in public sources. The trial was terminated. | Limited clinical activity was observed, leading to the early termination of the study.[4] Specific response rates are not publicly available. |
| Disease Focus | Relapsed or Refractory Hematologic Malignancies, including AML, MDS, MM, DLBCL, CLL, and others.[1] | Relapsed or Refractory Multiple Myeloma and Acute Myeloid Leukemia.[5] | Refractory or Relapsed Lymphoma or Multiple Myeloma.[4][6] |
Table 2: Safety and Tolerability - Key Adverse Events
| Adverse Event | This compound (NCT03218683) | AMG-176 (NCT02675452) | S64315 (MIK665) (NCT02992483) |
| Most Common (≥30%) | Diarrhea (59.0%), Nausea (55.1%), Vomiting (47.4%).[1][3] | Specific percentages are not publicly available. | Specific percentages are not publicly available. |
| Serious Adverse Events | 45.9% in monotherapy and 88.2% in the combination arm reported serious adverse events.[7] Four deaths occurred, with one (tumor lysis syndrome) considered related to AZD5991.[1][3] | Information on serious adverse events is not detailed in public sources. | The study was terminated due to the competitive landscape and limited clinical activity, not primarily due to safety concerns.[4] |
| Cardiac Toxicity | Asymptomatic elevations of troponin I or T were observed in 10.3% of patients.[1][3] A post-hoc analysis revealed elevated troponin T in 83.1% of patients after receiving AZD5991.[2] One patient experienced a Grade 3 troponin I increase consistent with myocardial infarction.[2] | The trial was placed on a voluntary hold due to a safety signal of cardiac toxicity. | The trial protocol included monitoring for troponin and cardiac-related adverse events.[4] However, specific data on the incidence of cardiotoxicity is not publicly available. |
| Dose-Limiting Toxicities (DLTs) | Occurred in five patients.[1][3] | Information on DLTs is not publicly available. | The study was terminated before the determination of the Maximum Tolerated Dose (MTD).[4] |
Experimental Protocols
This compound (NCT03218683)
-
Study Design: A Phase 1, open-label, multicenter, non-randomized, dose-escalation study.[1][8] The study had two main parts: this compound monotherapy and this compound in combination with venetoclax.[1]
-
Patient Population: Adults (18-85 years) with relapsed or refractory hematologic malignancies who had received at least one prior line of therapy.[7][9]
-
Intervention:
-
Monotherapy Cohort (n=61): this compound administered intravenously in escalating doses, either once or twice weekly, in 3-week cycles.[1][3]
-
Combination Cohort (n=17): Escalating doses of intravenous this compound administered in combination with oral venetoclax in 3- or 4-week cycles for patients with AML or MDS.[1][3]
-
-
Primary Objectives: To assess the safety and tolerability and to determine the maximum tolerated dose (MTD) of this compound alone and in combination with venetoclax.[3]
-
Secondary Objectives: To evaluate the pharmacokinetics and preliminary anti-tumor activity of this compound as monotherapy and in combination.[3]
-
Response Assessment: Tumor response was evaluated approximately every 4 weeks.[2]
AMG-176 (NCT02675452)
-
Study Design: A Phase 1, first-in-human, multicenter, non-randomized, open-label, dose-exploration study.[5] The study consisted of multiple parts evaluating different dosing schedules and combinations.[5]
-
Patient Population: Subjects with relapsed or refractory multiple myeloma and acute myeloid leukemia.[5]
-
Intervention: AMG-176 administered intravenously. Dosing schedules included infusions on two consecutive days followed by a 5-day break, or once-weekly infusions.[5][10] Combination arms with azacitidine and itraconazole were also planned.[5]
-
Primary Objectives: To evaluate the safety and tolerability of AMG-176 and to estimate the MTD.[11]
-
Secondary Objectives: To evaluate the preliminary efficacy of AMG-176.[5]
S64315 (MIK665) (NCT02992483)
-
Study Design: A Phase 1, open-label, multi-center, dose-escalation study with a planned dose-expansion part.[4][6]
-
Patient Population: Adult patients with refractory or relapsed lymphoma or multiple myeloma.[4][6]
-
Intervention: MIK665 administered as a 30-minute intravenous infusion once every week in a 21-day cycle, with dose escalation from 50 mg up to 300 mg.[4]
-
Primary Objectives: To assess the safety, tolerability, and to determine the MTD and/or recommended dose for expansion (RDE) of MIK665.[6]
-
Secondary Objectives: To assess the preliminary anti-tumor activity of MIK665.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MCL-1 inhibitors and a generalized workflow for their Phase 1 clinical trials.
Caption: Mechanism of MCL-1 Inhibition by this compound.
Caption: Generalized Phase 1 Clinical Trial Workflow for MCL-1 Inhibitors.
Conclusion and Future Directions
The clinical development of this compound was halted due to a challenging therapeutic window, characterized by limited efficacy at tolerated doses and a significant signal of cardiotoxicity. This experience is not unique to this compound and reflects a broader challenge for the development of MCL-1 inhibitors. The on-target toxicity in cardiac tissue appears to be a major hurdle for this class of drugs.
Future research in this area may focus on:
-
Developing more highly selective MCL-1 inhibitors with a wider therapeutic index.
-
Investigating intermittent dosing schedules to mitigate on-target toxicities while maintaining anti-tumor activity.
-
Identifying predictive biomarkers to select patient populations most likely to respond to MCL-1 inhibition without experiencing significant toxicity.
-
Exploring combination strategies with other agents that may enhance efficacy at lower, more tolerable doses of MCL-1 inhibitors.
While the journey of this compound and its contemporaries has been challenging, the lessons learned are invaluable for the continued pursuit of MCL-1 as a therapeutic target in oncology.
References
- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. Clinical Trial: NCT02675452 - My Cancer Genome [mycancergenome.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 8. Clinical Trial: NCT03218683 - My Cancer Genome [mycancergenome.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Studypages - First in-Human Trial of the Experimental Drug AMG 176 in Relapsed or Refractory (re-occurring) Cancer of the Blood Systems [studypages.com]
Safety Operating Guide
Proper Disposal of AZD-5991: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of AZD-5991, a potent and selective Mcl-1 inhibitor used in cancer research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to mitigate environmental contamination.
This compound is classified as a cytotoxic compound due to its mechanism of action, which involves inducing apoptosis in cancer cells.[1][2] As such, all waste generated from its handling and use must be treated as hazardous cytotoxic waste.
Essential Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including but not limited to chemical-resistant gloves, a lab coat, and eye protection, must be worn at all times. All handling of the compound, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is contingent on its form (solid, liquid, or contaminated labware). Segregation of waste at the point of generation is a critical first step to ensure compliant disposal.
Solid Waste (Unused Compound, Contaminated PPE)
-
Segregation: All solid waste contaminated with this compound, including unused or expired neat compound, contaminated gloves, gowns, bench paper, and other disposable items, must be segregated from general laboratory waste.
-
Containment: This waste should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[3] These containers are often color-coded, typically purple or yellow, depending on institutional and regional regulations.[3]
-
Labeling: The container must be clearly labeled with the words "Cytotoxic Waste for Incineration" and include the biohazard symbol.
-
Storage: Store the sealed container in a designated, secure area away from general lab traffic until it is collected by a licensed hazardous waste disposal service.
Liquid Waste (Solutions, Cell Culture Media)
-
Bulk Quantities: Unused or expired solutions of this compound, as well as any grossly contaminated liquid waste (e.g., from a spill), are considered "bulk chemotherapy waste".[4] This waste must be collected in a designated, leak-proof, and chemically resistant container. The container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and its approximate concentration listed.
-
Trace Quantities: Aqueous waste containing trace amounts of this compound, such as from rinsing glassware or used cell culture media, should also be collected as hazardous chemical waste. Do not dispose of this waste down the drain.
-
Solvents: If this compound is dissolved in a flammable solvent (e.g., DMSO), the waste must be handled as both cytotoxic and flammable hazardous waste.[5] Collect it in a designated, sealed container, properly labeled with all chemical constituents and hazard warnings.
Sharps Waste (Needles, Syringes, Pipette Tips)
-
Containment: All sharps contaminated with this compound, such as needles, syringes, pipette tips, and broken glass, must be immediately placed in a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be clearly labeled as "Cytotoxic Sharps Waste" or "Chemotherapy Sharps Waste".[3]
-
Disposal: Once the container is full (no more than three-quarters capacity), it should be sealed and placed in the designated cytotoxic waste accumulation area for collection and incineration.
Data Presentation: Key Properties of this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₄ClN₅O₃S₂ | [5] |
| Molecular Weight | 672.3 g/mol | [5] |
| Solubility | Soluble in DMSO (up to 25 mg/mL) | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Protocols: Decontamination Procedure
In the event of a spill of this compound, the following procedure should be followed:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Wear two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection with side shields or goggles.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area with a suitable decontaminating solution (e.g., a high-pH solution or a commercially available chemotherapy spill kit).
-
Rinse the Area: After the initial decontamination, wipe the area with detergent and water.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and responsible management of this potent research compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. caymanchem.com [caymanchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling AZD-5991
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent Mcl-1 Inhibitor, AZD-5991
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Mcl-1.[1][2] Due to its sub-nanomolar potency, stringent adherence to these guidelines is paramount to ensure personnel safety and prevent exposure.
Summary of Key Quantitative Data
The following table summarizes essential quantitative data for this compound, facilitating a quick reference for experimental planning.
| Parameter | Value | Source |
| IC50 (Mcl-1, FRET assay) | 0.7 nM | [3] |
| Ki (Mcl-1) | 0.13 nM | [4] |
| EC50 (MOLP-8 cells) | 33 nM | [2] |
| EC50 (MV4-11 cells) | 24 nM | [2] |
| Solubility in DMSO | ≥ 25 mg/mL | [5] |
| Molecular Weight | 672.26 g/mol | [4] |
Personal Protective Equipment (PPE) for Handling this compound
Given the high potency of this compound, a comprehensive PPE strategy is mandatory to establish a barrier between the researcher and the compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, low-permeability, solid-front gown with tight-fitting cuffs- Double-gloving with nitrile gloves (inner glove tucked under the gown cuff, outer glove overlapping the cuff)- ANSI Z87.1 certified safety glasses with side shields and a full-face shield- NIOSH-approved N95 or higher-level respirator |
| Solution Preparation and Handling | - Disposable, low-permeability, solid-front gown with tight-fitting cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields. A full-face shield is recommended when handling larger volumes (>10 mL) or during procedures with a risk of splashing.- Work within a certified chemical fume hood or biological safety cabinet. |
| Cell Culture and In Vitro Assays | - Laboratory coat- Nitrile gloves- ANSI Z87.1 certified safety glasses- Work within a certified biological safety cabinet. |
| Waste Disposal | - Disposable, low-permeability, solid-front gown- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields |
Operational and Disposal Plans: Step-by-Step Guidance
A meticulous and well-defined workflow is critical to minimize the risk of exposure to this compound. The following protocols provide step-by-step guidance for key laboratory procedures.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, gowns, weigh papers, and pipette tips. All solid waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour any this compound containing solutions down the drain.
-
Decontamination: All work surfaces and equipment should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol) after each use.
Mechanism of Action: this compound Signaling Pathway
This compound is a BH3 mimetic that specifically inhibits the anti-apoptotic protein Mcl-1.[2] This inhibition leads to the activation of the intrinsic apoptotic pathway.
Caption: The signaling pathway of this compound, leading to apoptosis through Mcl-1 inhibition.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling the potent compound this compound and ensure a safe and productive research environment. This guidance is intended to supplement, not replace, institutional safety policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
